molecular formula C7H12ClNO3 B2390182 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one CAS No. 1342993-94-5

3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one

Katalognummer: B2390182
CAS-Nummer: 1342993-94-5
Molekulargewicht: 193.63
InChI-Schlüssel: QZKTUAZSSRNAIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C7H12ClNO3 and its molecular weight is 193.63. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-[2-(2-chloroethoxy)ethyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3/c8-1-4-11-5-2-9-3-6-12-7(9)10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKTUAZSSRNAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on Oxazolidinone Derivatives with Chloroethoxy Linkers: A Forward-Looking Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the continuous exploration of novel chemical entities that can effectively combat multidrug-resistant pathogens. Oxazolidinones represent a critical class of synthetic antibiotics, with linezolid being a cornerstone in the treatment of serious Gram-positive infections.[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, provides a distinct advantage as it does not exhibit cross-resistance with many other antibiotic classes.[1] The core structure of oxazolidinones, featuring a 2-oxazolidone ring, offers a versatile scaffold for chemical modification to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic profiles.

This technical guide delves into a prospective area of oxazolidinone research: the incorporation of chloroethoxy linkers. While the existing literature extensively covers modifications of the C-5 side chain and the C-ring of the oxazolidinone core, the specific exploration of chloroethoxy linkers remains a nascent field. This guide will, therefore, provide a comprehensive review of the foundational principles of oxazolidinone chemistry and structure-activity relationships (SAR), and extrapolate these principles to predict the synthesis, potential biological activity, and future research directions for oxazolidinone derivatives featuring a chloroethoxy linker. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antibacterial agents.

The Oxazolidinone Core: A Privileged Scaffold

The antibacterial activity of oxazolidinones is intrinsically linked to their unique three-dimensional structure. The fundamental pharmacophore consists of the oxazolidinone ring (A-ring), a phenyl group (B-ring), and a C-5 side chain.[2][3] Modifications to each of these components have been extensively explored to optimize antibacterial efficacy.

Mechanism of Action

Oxazolidinones exert their bacteriostatic or bactericidal effects by inhibiting the initiation of protein synthesis.[4][5] They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a crucial step in bacterial protein synthesis.[6] This distinct mechanism is responsible for their activity against pathogens that have developed resistance to other protein synthesis inhibitors.

Bacterial Ribosome Bacterial Ribosome 50S Subunit 50S Subunit Bacterial Ribosome->50S Subunit 30S Subunit 30S Subunit Bacterial Ribosome->30S Subunit Inhibition Inhibition 50S Subunit->Inhibition Oxazolidinone Derivative Oxazolidinone Derivative Oxazolidinone Derivative->50S Subunit Binds to 23S rRNA Protein Synthesis Initiation Protein Synthesis Initiation Inhibition->Protein Synthesis Initiation

Caption: Mechanism of action of oxazolidinone derivatives.

The Chloroethoxy Linker: A Hypothetical Design Strategy

The introduction of a chloroethoxy linker to the oxazolidinone scaffold presents an intriguing avenue for developing novel derivatives with potentially enhanced properties. This linker could be incorporated at various positions, most logically as part of the C-5 side chain, extending from the core structure.

Rationale for the Chloroethoxy Linker

The rationale for incorporating a chloroethoxy linker is multifold:

  • Modulation of Physicochemical Properties: The ether and chloro functionalities can influence the lipophilicity and polarity of the molecule, potentially improving its pharmacokinetic profile, such as absorption and tissue distribution.[7]

  • Introduction of a Reactive Moiety: The chloroethyl group can act as a weak alkylating agent, potentially enabling covalent interactions with the target site or other biological macromolecules. This could lead to enhanced potency or a prolonged duration of action.

  • Exploration of Novel SAR: The introduction of a flexible ether linkage can allow for optimal positioning of terminal functional groups within the ribosomal binding pocket, potentially leading to new and enhanced interactions.

Proposed Synthesis of Oxazolidinone Derivatives with a Chloroethoxy Linker

Based on established synthetic methodologies for oxazolidinones, a plausible synthetic route for a derivative incorporating a chloroethoxy linker can be proposed.[5][8] The following scheme outlines a potential pathway starting from a key intermediate, (R)-5-(hydroxymethyl)-3-(4-morpholin-4-yl-3-fluorophenyl)oxazolidin-2-one.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of the Chloroethoxy Linker Precursor

  • To a solution of 2-chloroethanol in an appropriate solvent (e.g., dichloromethane), add a suitable activating agent (e.g., tosyl chloride or mesyl chloride) in the presence of a base (e.g., triethylamine or pyridine) at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the activated chloroethoxy precursor.

Step 2: Coupling of the Linker to the Oxazolidinone Core

  • Dissolve the (R)-5-(hydroxymethyl)-3-(4-morpholin-4-yl-3-fluorophenyl)oxazolidin-2-one intermediate in a suitable aprotic solvent (e.g., THF or DMF).

  • Add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the hydroxyl group.

  • Add the activated chloroethoxy precursor dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired oxazolidinone derivative with a chloroethoxy linker.

A Oxazolidinone Core (with -OH group) C Coupling Reaction (Williamson Ether Synthesis) A->C B Chloroethoxy Precursor (activated) B->C D Final Product (Oxazolidinone with Chloroethoxy Linker) C->D

Caption: Proposed synthetic workflow for oxazolidinone derivatives with a chloroethoxy linker.

Predicted Structure-Activity Relationships and Biological Profile

The biological activity of the proposed derivatives will be highly dependent on the precise attachment point and overall conformation of the chloroethoxy linker.

Antibacterial Spectrum

It is anticipated that these derivatives will retain the characteristic Gram-positive spectrum of the oxazolidinone class, with activity against key pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The impact on Gram-negative activity is less predictable and would require empirical testing.

Potential for Enhanced Potency

The flexibility of the ethoxy linker could allow the terminal chloro group or other appended functionalities to access previously unexplored regions of the ribosomal binding site, potentially forming additional hydrogen bonds or van der Waals interactions, leading to increased binding affinity and enhanced potency.[6]

Pharmacokinetic Considerations

The introduction of the chloroethoxy linker is expected to increase the lipophilicity of the parent molecule. This could lead to:

  • Improved oral bioavailability: Enhanced absorption from the gastrointestinal tract.[9][10]

  • Increased volume of distribution: Better penetration into tissues, which could be advantageous for treating deep-seated infections.[9][10]

  • Altered metabolism: The ether linkage may be susceptible to enzymatic cleavage, and the chloroethyl group could undergo metabolic activation or detoxification.

Data Summary: Hypothetical MIC Values (μg/mL)
CompoundS. aureus (MRSA)E. faecalis (VRE)S. pneumoniae
Linezolid1-41-40.5-2
Hypothetical Derivative 1 0.5-20.5-20.25-1
Hypothetical Derivative 2 2-82-81-4

Note: These are predicted values for illustrative purposes and require experimental validation.

Challenges and Future Directions

The development of oxazolidinone derivatives with chloroethoxy linkers is not without its challenges. The potential for the chloroethyl group to act as a non-specific alkylating agent raises concerns about potential toxicity and genotoxicity. Thorough toxicological profiling would be essential for any lead compounds.

Future research should focus on:

  • Synthesis and screening: The synthesis of a focused library of derivatives with varying linker lengths and terminal functionalities to establish a clear SAR.

  • In-depth biological evaluation: Comprehensive in vitro and in vivo testing to determine the antibacterial spectrum, potency, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

  • Toxicology studies: Rigorous assessment of any potential off-target effects and toxicity.

  • Computational modeling: Molecular docking and dynamics simulations to understand the binding interactions of these novel derivatives with the bacterial ribosome.[11]

Conclusion

The exploration of oxazolidinone derivatives incorporating chloroethoxy linkers represents a promising, albeit underexplored, frontier in the quest for new antibacterial agents. By leveraging the well-established principles of oxazolidinone chemistry and SAR, researchers can rationally design and synthesize novel compounds with the potential for enhanced potency and improved pharmacokinetic properties. While challenges related to potential toxicity must be carefully addressed, the prospect of developing a new generation of oxazolidinones effective against multidrug-resistant pathogens makes this a worthy and exciting area of investigation.

References

  • Wang, Y., et al. (Year). Synthesis and antimicrobial evaluation of chiral 1,3-oxazolidinones. Journal Name, Volume(Issue), pages.
  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (Year). PMC.
  • Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids. (Year). PMC.
  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. (2001). Chemical & Pharmaceutical Bulletin, 49(4), 353-60.
  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (Year). PMC.
  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. (2023). MDPI.
  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mut
  • Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities?. (2017). MDPI.
  • Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities?. (2017). PubMed.
  • Known structure-activity relationships of oxazolidinone antibiotics. (Year).
  • Synthesis of Oxazolidinones. (Year). SlideShare.
  • A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. (2012). PubMed.
  • Oxazolidinone synthesis. (Year). Organic Chemistry Portal.
  • Synthesis, SAR and Biological Evaluation of Novel Phosphorous Containing Oxazolidinone Derivatives as Antibacterial Agents. (Year). NIPER, S.A.S. Nagar.
  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. (2001). PubMed.
  • Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. (2025).
  • Synthesis, SAR, and antibacterial activity of novel oxazolidinone analogues possessing urea functionality. (2008). PubMed.
  • Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. (Year).
  • Current Updates on Oxazolidinone and Its Significance. (Year). PMC.
  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. (Year). Request PDF.
  • Structure activity relationship of Linezolid. (Year).
  • Synthesis, SAR, and antibacterial activity of novel oxazolidinone analogues possessing urea functionality. (2008).
  • Nonclinical and Pharmacokinetic Assessments To Evaluate the Potential of Tedizolid and Linezolid To Affect Mitochondrial Function. (Year). PMC.

Sources

Safety Data Sheet (SDS) for 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Reactivity Profile of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one

Core Directive & Scope

This technical guide provides a comprehensive safety and handling framework for 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one (CAS: 1342993-94-5).[1] Unlike standard Safety Data Sheets (SDS) which often rely on generic templates, this document synthesizes structural analysis with predictive toxicology to offer actionable insights for research and development environments.[1]

Given the specific functional groups—a cyclic carbamate (oxazolidinone) coupled with an alkyl chloride linker—this compound must be treated as a reactive electrophile with potential alkylating properties.[1]

Chemical Identity & Physicochemical Properties

Systematic Name: 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one CAS Registry Number: 1342993-94-5 Molecular Formula: C₇H₁₂ClNO₃ Molecular Weight: 193.63 g/mol [1][2]

Table 1: Predicted Physicochemical Data

Note: Empirical data for this specific intermediate is limited.[1] Values below are derived from Structure-Property Relationships (SPR) of analogous oxazolidinones.

PropertyValue / PredictionConfidence Level
Physical State Viscous Liquid or Low-Melting SolidHigh (Based on MW and ether linkage)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in waterHigh (Polar head group + ether chain)
Boiling Point ~350–380°C (Predicted)Medium
Density ~1.2–1.3 g/cm³High (Halogenated species)
LogP ~0.5–1.0Medium (Amphiphilic nature)

Critical Hazard Analysis (SAR-Based)

Scientific Rationale: The hazard profile of this compound is dominated by the primary alkyl chloride moiety.[1] In physiological conditions, alkyl chlorides can act as alkylating agents, potentially reacting with nucleophilic residues in DNA or proteins.[1] The oxazolidinone ring is generally stable but contributes to the compound's polarity and potential biological absorption.[1]

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (H302) – Inferred from oxazolidinone analogs.[1][3]

  • Skin Corrosion/Irritation: Category 2 (H315) – Alkyl chloride hydrolysis potential.

  • Serious Eye Damage/Irritation: Category 2A (H319).[1]

  • Germ Cell Mutagenicity: Category 2 (Suspected) – Due to alkylating potential of the chloroethoxy side chain.[1]

Signal Word: WARNING

Emergency Response Protocols

Logic: Response strategies must account for the compound's solubility and potential to release HCl upon thermal decomposition.[1]

Figure 1: Emergency Response Decision Logic

This workflow dictates the immediate actions for spill containment and exposure.[1]

EmergencyResponse Start INCIDENT DETECTED TypeCheck Identify Exposure Type Start->TypeCheck SkinEye Skin/Eye Contact TypeCheck->SkinEye Spill Benchtop Spill TypeCheck->Spill Rinse Flush with Water (15+ mins) SkinEye->Rinse Immediate Action Medical Seek Medical Attention (Bring Chemical Structure) Rinse->Medical Contain Contain with Absorbent (Sand/Vermiculite) Spill->Contain Don PPE (Nitrile + Lab Coat) Decon Decontaminate Surface (10% Na2CO3 Wash) Contain->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Caption: Decision matrix for immediate containment and first aid. Note the specific requirement for halogenated waste disposal.

Handling, Storage, and Stability

Expert Insight: The ether linkage in the side chain increases flexibility but also susceptibility to oxidation over long periods.[1] The primary chloride is a good leaving group, making the compound sensitive to nucleophiles (amines, thiols) even during storage if impurities are present.[1]

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress, which could slowly hydrolyze the chloride or ring.[1]

    • Container: Amber glass to protect from photodegradation.[1]

  • Incompatibilities:

    • Strong Nucleophiles: Amines, thiols, azides (risk of exothermic displacement).[1]

    • Strong Bases: Can deprotonate the alpha-position or hydrolyze the oxazolidinone ring.[1]

    • Oxidizing Agents: Potential reaction with the ether linkage.[1]

Reactivity & Synthesis Applications

Mechanism of Action: In drug development, this molecule serves as a bifunctional linker .[1] The oxazolidinone moiety often acts as a "masked" amino alcohol or a chiral auxiliary (if substituted, though this specific CAS is achiral), while the chloroethoxy group is a "tether" for attaching to other pharmacophores.[1]

Figure 2: Reactivity Pathways & Synthetic Utility

Visualizing the primary modes of reaction for derivative synthesis.

Reactivity Core 3-[2-(2-Chloroethoxy)ethyl]- 1,3-oxazolidin-2-one SubProduct Substitution Product (Cl replaced by Nu) Core->SubProduct SN2 Reaction (Target: Alkyl Chloride) RingOpen Ring Opening (Amino-Alcohol Derivative) Core->RingOpen Hydrolysis (Target: Carbamate) Nuc Nucleophile (Nu⁻) (e.g., NaN3, KCN) Nuc->SubProduct Base Strong Base (NaOH/LiOH) Base->RingOpen

Caption: The primary synthetic pathway is SN2 displacement of the chloride (Green).[1] Ring opening (Red) is a degradation pathway to be avoided unless intended.[1]

Experimental Protocol: Nucleophilic Substitution (General Guideline)

For the attachment of the linker to a secondary amine.[1]

  • Dissolution: Dissolve 1.0 eq of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 1.5 eq of Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) to scavenge HCl.[1]

  • Nucleophile: Add 1.1 eq of the target amine.[1]

  • Catalysis: Add 0.1 eq of Sodium Iodide (NaI) to catalyze the reaction via the Finkelstein reaction (in situ conversion of Cl to I).

  • Reflux: Heat to 60–80°C under Nitrogen for 12–18 hours. Monitoring by TLC/LCMS is critical to observe the disappearance of the starting chloride (m/z ~193).[1]

Toxicological & Ecological Information

Data Gap Analysis: Direct toxicological data for CAS 1342993-94-5 is absent from public registries.[1] The following assessment utilizes Read-Across methodology from structurally validated analogs: 3-(2-chloroethyl)-2-oxazolidinone and Linezolid intermediates.[1]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1][4] However, alkyl chlorides are structurally alert for genotoxicity.[1] Handle with Level 3 Containment in early-stage screening.

  • Bioaccumulation: Low potential (LogP < 2.0).[1]

  • Environmental Fate: The oxazolidinone ring is susceptible to microbial degradation, but the chlorinated side chain may persist.[1] Do not release into municipal water systems.[1][5]

References

  • ChemSrc. (n.d.). 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one - CAS 1342993-94-5.[1][2] Retrieved February 15, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 73949, 2-Oxazolidinone. (Used for oxazolidinone core properties).[1] Retrieved February 15, 2026, from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Oxazolidinones. Retrieved February 15, 2026, from [Link][1]

Sources

Precision Engineering of the Oxazolidinone Scaffold: The Chloro-Functional Paradigm in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazolidinone class, epitomized by Linezolid, represents a critical bastion against multidrug-resistant Gram-positive pathogens (MRSA, VRE).[1] While fluorine substitution is ubiquitous in the central pharmacophore, chloro-functionalized oxazolidinones occupy a distinct and dualistic niche in medicinal chemistry. They serve two primary functions: (1) as high-utility synthetic intermediates (specifically (5R)-5-(chloromethyl)-2-oxazolidinone) that enable rapid library generation, and (2) as bioactive pharmacophores where chlorine modulates lipophilicity and metabolic stability, as seen in the anticoagulant Rivaroxaban.[1] This guide dissects the synthetic utility, structure-activity relationships (SAR), and experimental protocols for leveraging chloro-functionalized oxazolidinones.[1]

Part 1: The Synthetic Engine – 5-(Chloromethyl)-2-oxazolidinone[1][2]

The (5R)-5-(chloromethyl)-2-oxazolidinone scaffold is the industry-standard "warhead" for synthesizing oxazolidinone antibiotics.[1] Its value lies in the electrophilic methylene chloride handle, which is susceptible to nucleophilic attack by azides, amines, and phthalimides, allowing for the installation of the C-5 side chain essential for ribosomal binding.

Mechanistic Synthesis Pathway

The synthesis typically commences with chiral (R)-epichlorohydrin .[1][2][3] The chirality of the starting material is preserved to yield the (S)-configuration at the C-5 position of the final drug (due to Cahn-Ingold-Prelog priority rules, the spatial arrangement is maintained while the descriptor changes).

Key Reaction: The "Goldberg Coupling" or carbamate cyclization.

  • Regioselective Ring Opening: The amine (or carbamate) attacks the epoxide of (R)-epichlorohydrin.

  • Cyclization: The resulting alkoxide attacks the carbonyl carbon (from a carbamate or added phosgene equivalent like CDI), closing the 5-membered ring.

  • Result: A stable 5-chloromethyl-2-oxazolidinone intermediate ready for diversification.

Visualization: Synthesis Workflow

The following diagram illustrates the divergent synthesis of Linezolid and Rivaroxaban from a common chloro-functionalized precursor.

SynthesisWorkflow Start (R)-Epichlorohydrin (Chiral Pool) Inter (5R)-5-(Chloromethyl)- 2-oxazolidinone (The 'Chloro-Handle') Start->Inter Carbamate/Isocyanate Cyclization Azide Azide Displacement (NaN3) Inter->Azide SN2 Substitution Thiophene Coupling with Chlorothiophene acid Inter->Thiophene Phthalimide Route (Alternative) Amine Reduction to Amine Azide->Amine H2/Pd-C Linezolid Linezolid (Antibiotic) Amine->Linezolid Acetylation Rivaroxaban Rivaroxaban (Anticoagulant) Thiophene->Rivaroxaban

Figure 1: Divergent synthesis of blockbuster drugs utilizing the 5-chloromethyl oxazolidinone scaffold as the central diversity node.[1]

Part 2: Pharmacophore Modulation – The Chloro-Effect[1]

While the 5-chloromethyl group is a transient synthetic handle, permanent chlorine substitutions on the aryl rings (Core Ring B or Side Ring C) profoundly influence pharmacokinetics.

Comparative SAR: Chloro vs. Fluoro

In the central phenyl ring (Ring B), fluorine is generally preferred (as in Linezolid) to block metabolic oxidation without imposing significant steric penalty. However, chlorine is a viable bioisostere with distinct properties.

FeatureFluorine (F)Chlorine (Cl)Impact on Oxazolidinone Design
Van der Waals Radius 1.47 Å1.75 ÅCl adds steric bulk; may clash with ribosomal binding pocket (A-site) if placed at C-3/C-4.[1]
Lipophilicity (LogP) Moderate increaseHigh increaseCl analogs are more lipophilic, improving membrane permeability but reducing aqueous solubility.
C-X Bond Strength 105 kcal/mol79 kcal/molF is metabolically inert; Cl is stable but more susceptible to oxidative dehalogenation or displacement.
Electronic Effect Strong EWG (Inductive)Mod. EWG + MesomericBoth deactivate the phenyl ring, stabilizing the N-aryl bond against hydrolysis.
Case Study: Rivaroxaban

Rivaroxaban (Xarelto) demonstrates the successful integration of a chlorothiophene moiety.

  • Structure: 5-chloro-thiophene-2-carboxamide linked to the oxazolidinone.[1][3][4]

  • Role of Chlorine: The chlorine atom on the thiophene ring fills a hydrophobic pocket in the Factor Xa active site (S1 pocket), enhancing binding affinity (IC50 = 0.7 nM) and improving metabolic stability of the thiophene ring.

Part 3: Experimental Protocols

Protocol A: Synthesis of (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone

This protocol generates the key intermediate for Linezolid synthesis.[1]

Reagents:

  • 3-Fluoro-4-morpholinylaniline (1.0 eq)[1]

  • (R)-Epichlorohydrin (1.2 eq)[1]

  • Carbonyl diimidazole (CDI) (1.1 eq) or Phosgene equivalent[1]

  • Solvent: Acetonitrile or THF

  • Catalyst: Lithium tert-butoxide (LiOtBu) or similar base[1]

Methodology:

  • N-Alkylation: Dissolve aniline in acetonitrile. Add (R)-epichlorohydrin and heat to reflux (60-80°C) for 12 hours. The amine opens the epoxide ring.

    • Checkpoint: Monitor TLC for disappearance of aniline. Product is the amino-alcohol intermediate.[1]

  • Cyclization: Cool the mixture to 0°C. Add CDI portion-wise to avoid rapid CO2 evolution.

  • Reflux: Heat the mixture again to reflux for 4-6 hours to effect cyclization.

  • Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate/Water. Wash organic layer with 1N HCl (to remove unreacted aniline) and Brine.

  • Purification: Recrystallize from Ethanol/Hexane.

    • Yield: Typically 75-85%.[1]

    • Characterization: 1H NMR should show the characteristic oxazolidinone triplets and the chloromethyl doublet at ~3.8 ppm.

Protocol B: Azidation of the Chloro-Linker

Converting the chloromethyl group to the azidomethyl precursor.

Methodology:

  • Dissolve the 5-chloromethyl intermediate in DMF (0.5 M).[1]

  • Add Sodium Azide (NaN3, 1.5 eq) and a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to accelerate the Finkelstein-like substitution.

  • Heat to 70-80°C for 6-8 hours. Caution: Do not exceed 90°C to prevent azide decomposition.

  • Quench: Pour into ice water. The product often precipitates as a solid. Filter and dry.[5]

Part 4: Safety & Toxicity Considerations

Alkylating Potential

The 5-chloromethyl-2-oxazolidinone is a mild alkylating agent .[1] While less reactive than nitrogen mustards, it can potentially react with biological nucleophiles (DNA/Proteins).

  • Handling: Use double gloves (Nitrile) and work in a fume hood.

  • Destruction: Quench excess alkyl chloride with a nucleophilic amine (e.g., morpholine) or thiourea before disposal.

Mitochondrial Toxicity

Oxazolidinones inhibit bacterial protein synthesis but can cross-react with human mitochondrial ribosomes, leading to myelosuppression (anemia/thrombocytopenia).

  • SAR Insight: Chlorinated analogs (more lipophilic) may have higher mitochondrial uptake than fluorinated ones. In drug design, ensure the LogP is kept < 2.5 to minimize this off-target effect.[1]

References

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban . Molecules, 2014.[3][5][6] Link

  • Oxazolidinones as versatile scaffolds in medicinal chemistry . RSC Medicinal Chemistry, 2023. Link

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents . Chemical & Pharmaceutical Bulletin, 2001.[7] Link

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design . Chemical Science, 2026.[8] Link

  • Antibacterial oxazolidinones: emerging structure-toxicity relationships . Expert Review of Anti-infective Therapy, 2010.[9] Link

Sources

History and discovery of N-substituted oxazolidinone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of N-substituted Oxazolidinone Intermediates

Authored by a Senior Application Scientist

Abstract

The oxazolidinone core is a privileged scaffold in medicinal chemistry and asymmetric synthesis. Initially explored for its antimicrobial properties in the late 1970s, this five-membered heterocyclic ring system has evolved into a cornerstone for the development of life-saving antibiotics and indispensable chiral auxiliaries. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of N-substituted oxazolidinone intermediates. We will delve into the seminal discoveries that propelled this class of compounds to prominence, from their early inception as antibacterial agents to their pivotal role as stereochemical controllers in complex molecule synthesis. This guide will further provide detailed synthetic protocols, mechanistic insights, and a forward-looking perspective on the expanding applications of these versatile intermediates for researchers, scientists, and drug development professionals.

Introduction: The Rise of a Versatile Scaffold

The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, has emerged as a structure of profound importance in modern organic and medicinal chemistry. Its significance stems from two major, yet distinct, applications: as the core pharmacophore in a novel class of antibiotics and as a powerful chiral auxiliary in asymmetric synthesis.

As antibacterial agents, oxazolidinones, such as the clinically approved linezolid and tedizolid, represent a critical line of defense against multidrug-resistant Gram-positive pathogens.[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and makes them invaluable in combating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4]

In the realm of asymmetric synthesis, N-acyloxazolidinones, famously known as Evans auxiliaries, have revolutionized the ability of chemists to control stereochemistry.[5][6] By temporarily installing a chiral oxazolidinone onto a substrate, chemists can direct the formation of new stereocenters with high precision, a critical step in the synthesis of complex, biologically active molecules.[7][8]

This guide will trace the historical trajectory of N-substituted oxazolidinones, from their initial discovery to their current status as indispensable tools in drug discovery and development.

Historical Milestones: A Tale of Two Applications

The journey of oxazolidinones from a chemical curiosity to a blockbuster drug and an essential synthetic tool is a testament to persistent scientific inquiry.

Early Investigations and the Dawn of Antibacterial Activity

The parent 2-oxazolidinone compound was first reported in 1888 by German chemist Siegmund Gabriel.[9] However, its therapeutic potential remained unexplored for nearly a century. In the late 1970s and early 1980s, scientists at E.I. DuPont de Nemours and Company began investigating synthetic compounds for antibacterial activity, leading to the discovery of the first bioactive oxazolidinones, including DuP-105 and DuP-721.[10][11] These early compounds showed promising activity against Gram-positive bacteria. However, concerns regarding toxicity ultimately led to the discontinuation of their development.[12]

The Renaissance: Linezolid and the Fight Against Resistance

The looming threat of antibiotic resistance in the late 1980s and early 1990s prompted a renewed interest in novel antibacterial scaffolds. Researchers at Pharmacia & Upjohn (now part of Pfizer) revisited the oxazolidinone class, leading to a breakthrough.[13] Their extensive medicinal chemistry efforts culminated in the discovery of eperezolid and linezolid.[14] Linezolid, with its superior pharmacokinetic profile, was selected for further development and, in 2000, became the first oxazolidinone antibiotic to receive FDA approval.[13][15] This marked a significant milestone in the fight against resistant pathogens. The success of linezolid spurred further research, leading to the approval of the second-generation oxazolidinone, tedizolid, in 2014.[16]

A Parallel Path: The Emergence of Evans Chiral Auxiliaries

Contemporaneous with the early antibacterial research, a different application for the oxazolidinone scaffold was being pioneered. In 1981, David A. Evans reported the use of enantiomerically pure N-acyloxazolidinones as highly effective chiral auxiliaries in asymmetric aldol reactions.[5][7] This seminal work demonstrated that the rigid, C2-symmetric environment provided by the oxazolidinone could effectively control the stereochemical outcome of enolate reactions. The development of these "Evans auxiliaries" provided synthetic chemists with a reliable and predictable method for constructing chiral molecules, a capability that has been instrumental in the total synthesis of numerous natural products.[6][8]

The Core of the Matter: Synthesis of N-Substituted Oxazolidinone Intermediates

The synthetic accessibility of the N-substituted oxazolidinone core has been a critical factor in its widespread adoption. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Classical Approaches to Oxazolidinone Ring Formation

The foundational methods for constructing the oxazolidinone ring typically involve the cyclization of a β-amino alcohol precursor.

3.1.1 Cyclization of β-Amino Alcohols

The reaction of a β-amino alcohol with a carbonylating agent is a common and effective strategy. Phosgene, or its safer equivalents like diethyl carbonate or urea, can be used to effect the cyclization.[5] While effective, the use of highly toxic phosgene has prompted the development of alternative methods.

Experimental Protocol: Synthesis of an Evans Auxiliary from an Amino Acid

This protocol outlines the synthesis of a valine-derived chiral oxazolidinone, a commonly used Evans auxiliary.

Step 1: Reduction of the Amino Acid

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of N-protected L-valine methyl ester in THF.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

Step 2: Cyclization to the Oxazolidinone

  • Dissolve the crude amino alcohol in a suitable solvent such as toluene.

  • Add diethyl carbonate and a catalytic amount of a strong base (e.g., sodium methoxide).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.

  • After the reaction is complete (monitored by TLC), cool the mixture and wash with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired chiral oxazolidinone.

Modern Synthetic Methodologies

More recent synthetic innovations have focused on improving the efficiency, safety, and substrate scope of oxazolidinone synthesis.

3.2.1 Palladium-Catalyzed N-Arylation

For the synthesis of N-aryl oxazolidinones, a key structural feature of the antibiotic class, palladium-catalyzed cross-coupling reactions have proven highly effective. This method allows for the direct coupling of an oxazolidinone with an aryl bromide or iodide.[17]

3.2.2 Synthesis from Epoxides

The reaction of epoxides with isocyanates or carbamates provides a convergent and atom-economical route to oxazolidinones. This approach is particularly useful for accessing substituted oxazolidinones with high regioselectivity.[18][19] For example, the synthesis of linezolid can be achieved through the reaction of an appropriately substituted N-aryl carbamate with enantiopure epichlorohydrin.[18]

Table 1: Comparison of Key Synthetic Routes to N-Substituted Oxazolidinones

Synthetic RouteStarting MaterialsKey ReagentsAdvantagesDisadvantages
Cyclization of β-Amino Alcohols β-Amino alcoholPhosgene, Diethyl Carbonate, UreaWell-established, good yieldsUse of toxic reagents (phosgene), potentially harsh conditions
Palladium-Catalyzed N-Arylation 2-Oxazolidinone, Aryl halidePalladium catalyst, Ligand, BaseHigh functional group tolerance, broad substrate scopeCost of catalyst and ligands, potential for metal contamination
Reaction with Epoxides Epoxide, Isocyanate/CarbamateBaseConvergent, atom-economical, good regioselectivityAvailability of substituted epoxides
Solid-Phase Synthesis Polymer-bound diol, IsocyanatePolymer-bound sulfonyl chlorideAmenable to library synthesis, simplified purificationLower overall yields, requires specialized equipment

Mechanism of Action: A Tale of Two Targets

The biological and chemical utility of N-substituted oxazolidinones is intrinsically linked to their distinct mechanisms of action in their two primary roles.

As Antibiotics: Halting Protein Synthesis at its Inception

Oxazolidinone antibiotics exert their bacteriostatic effect by inhibiting protein synthesis.[20] Their mechanism is unique among protein synthesis inhibitors. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[15] This binding event prevents the formation of the functional 70S initiation complex, a critical first step in protein synthesis.[2][14] By blocking this early stage, oxazolidinones effectively shut down the production of bacterial proteins.[3]

Oxazolidinone Mechanism of Action cluster_0 Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit 30S Subunit Oxazolidinone Oxazolidinone Oxazolidinone->50S_subunit Binds to A-site of PTC fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Binding Blocked Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibited

Caption: Mechanism of action of oxazolidinone antibiotics.

As Chiral Auxiliaries: Orchestrating Stereocontrol

In asymmetric synthesis, the N-acyloxazolidinone acts as a temporary chiral director. The bulky substituents on the chiral auxiliary create a sterically hindered environment that forces incoming reagents to approach from a specific face of the enolate. This facial selectivity leads to the formation of one stereoisomer in preference to the other. After the desired transformation, the auxiliary can be cleaved and recovered for reuse.[7][21]

Evans Auxiliary Workflow Start Chiral Oxazolidinone Auxiliary Acylation Acylation with Prochiral Substrate Start->Acylation N_Acyloxazolidinone N-Acyloxazolidinone Intermediate Acylation->N_Acyloxazolidinone Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) N_Acyloxazolidinone->Diastereoselective_Reaction Chiral_Product_Aux Product with Auxiliary Attached Diastereoselective_Reaction->Chiral_Product_Aux Cleavage Auxiliary Cleavage Chiral_Product_Aux->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for using an Evans chiral auxiliary.

Future Directions and Emerging Applications

The versatility of the N-substituted oxazolidinone scaffold continues to inspire new areas of research.

Beyond Gram-Positive Infections

While current oxazolidinone antibiotics are primarily active against Gram-positive bacteria, significant efforts are underway to expand their spectrum to include Gram-negative pathogens.[16] This involves designing novel analogs that can circumvent the outer membrane barrier and efflux pumps of Gram-negative bacteria.

New Therapeutic Arenas

The oxazolidinone core is being explored for a wide range of other therapeutic applications, including antitubercular, anticancer, anti-inflammatory, and antiviral agents.[10][16][22] The ability to readily modify the N-substituent and other positions on the ring makes it an attractive scaffold for generating diverse chemical libraries for drug screening.

Evolution of Chiral Auxiliaries

While Evans auxiliaries remain a staple in asymmetric synthesis, research continues to refine their design and application. This includes the development of new auxiliaries with enhanced reactivity and selectivity, as well as their immobilization on solid supports for easier separation and recycling.

Conclusion

The history of N-substituted oxazolidinone intermediates is a compelling narrative of scientific discovery and innovation. From their humble beginnings as a synthetic curiosity, they have risen to become a cornerstone of modern medicine and chemical synthesis. The dual success of oxazolidinones as life-saving antibiotics and indispensable chiral auxiliaries underscores the power of fundamental chemical research to address critical societal needs. As our understanding of their chemistry and biology deepens, the N-substituted oxazolidinone scaffold is poised to unlock even more therapeutic and synthetic possibilities in the years to come.

References

  • Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

  • Rogers, K. (n.d.). Oxazolidinone. In Britannica. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • de Souza, J. A. A., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(10), 2465. [Link]

  • Ghorai, M. K., & Kumar, A. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2(27), 10146-10171. [Link]

  • Kumar, N., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(9), 933-938. [Link]

  • Fruttarolo, F., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(16), 4894. [Link]

  • Ford, C. W., et al. (1997). Oxazolidinones: a review. Current Pharmaceutical Design, 3(4), 375-394. [Link]

  • Madhavi, B., et al. (2014). Synthesis of Antibiotic Linezolid Analogues. International Journal of ChemTech Research, 6(1), 22-27. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • da Silva, F. P. L., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1189-1211. [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

  • Ager, D. J., et al. (2001). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Catalysis on a Solid Phase (pp. 1-24). [Link]

  • Cardoso, M. F. C., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 15(1), 4-26. [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. [Link]

  • Al-Trawneh, M. H., et al. (2019). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 24(21), 3848. [Link]

  • Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. [Link]

  • Zhanel, G. G., et al. (2001). A critical review of oxazolidinones: an alternative or replacement for glycopeptides and streptogramins? The Canadian Journal of Infectious Diseases, 12(6), 379-390. [Link]

  • Zheng, Z., et al. (2019). Routes to N-glycinamide oxazolidinone derivatives: The reaction of 4. Arkivoc, 2019(3), 40-52. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • Brickner, S. J. (2003). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current Topics in Medicinal Chemistry, 3(9), 1039-1057. [Link]

  • Chiacchio, U., et al. (2008). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2008(14), 115-126. [Link]

  • da Silva, F. P. L., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1189-1211. [Link]

  • Wang, B., et al. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 25(19), 4504. [Link]

  • Slideshare. (n.d.). Synthesis of Oxazolidinones. [Link]

  • Aydin, M., & Tutar, A. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1783-1792. [Link]

  • Gravestock, M. B. (2005). Recent developments in the discovery of novel oxazolidinone antibacterials. Current Opinion in Drug Discovery & Development, 8(4), 469-477. [Link]

  • Cox, C. D., et al. (2010). Discovery of Substituted Biphenyl Oxazolidinone Inhibitors of Cholesteryl Ester Transfer Protein. ACS Medicinal Chemistry Letters, 1(4), 160-164. [Link]

  • ResearchGate. (n.d.). Development of oxazolidinones. [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one (Target Molecule). This compound serves as a critical bifunctional linker and intermediate in the synthesis of pharmaceutical agents, particularly oxazolidinone antibiotics (e.g., Linezolid analogs) and anticoagulants.

The protocol utilizes a direct N-alkylation strategy of 2-oxazolidinone using bis(2-chloroethyl) ether. This route is selected for its atom economy and the commercial availability of reagents, though it requires strict control of stoichiometry to prevent dimerization.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the nucleophilic substitution of the nitrogen atom on the oxazolidinone ring. The primary challenge is the competitive formation of the


-alkylated dimer (bis-oxazolidinone).
Strategic Pillars:
  • Selectivity Control: Utilizing a large molar excess of the dihalide (bis(2-chloroethyl) ether) ensures the mono-alkylated product is statistically favored over the dimer.

  • Activation: The use of Potassium Iodide (KI) facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, thereby accelerating the reaction under milder thermal conditions.

  • Base Selection: Anhydrous Potassium Carbonate (

    
    ) provides a heterogeneous base system that is safer and easier to handle on scale compared to Sodium Hydride (NaH).
    
Reaction Scheme Visualization

ReactionScheme Ox 2-Oxazolidinone (Nucleophile) Transition Transition State (N-Anion Attack) Ox->Transition Reagent Bis(2-chloroethyl) ether (Electrophile - Excess) Reagent->Transition Base K2CO3 / KI (Catalyst/Base) Base->Transition Activates Product 3-[2-(2-Chloroethoxy)ethyl]- 1,3-oxazolidin-2-one (Target) Transition->Product Major Pathway Dimer Bis-Oxazolidinone (Side Product) Transition->Dimer Minor (if stoichiometry low)

Figure 1: Reaction pathway highlighting the critical divergence between the target mono-alkylated product and the dimeric impurity.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.[1]Equiv.[2][3][4]Role
2-Oxazolidinone 497-25-61.0Substrate
Bis(2-chloroethyl) ether 111-44-44.0Electrophile / Solvent
Potassium Carbonate 584-08-72.0Base (Anhydrous)
Potassium Iodide 7681-11-00.1Catalyst
Acetonitrile (MeCN) 75-05-8SolventReaction Medium

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and inert gas inlet (

    
     or Ar).
    
  • Magnetic stirrer with heating plate.

  • Rotary evaporator.

  • High-vacuum distillation setup (0.1 - 1 mmHg).

Step-by-Step Procedure
Step 1: Reaction Setup
  • Drying: Flame-dry the glassware under vacuum and purge with Nitrogen (

    
    ) to ensure an anhydrous environment.
    
  • Charging: Add 2-Oxazolidinone (8.7 g, 100 mmol), Potassium Carbonate (27.6 g, 200 mmol), and Potassium Iodide (1.66 g, 10 mmol) to the flask.

  • Solvent Addition: Add anhydrous Acetonitrile (100 mL). Stir to create a suspension.

  • Reagent Addition: Add Bis(2-chloroethyl) ether (46.9 mL, 400 mmol) in a single portion.

    • Note: The large excess (4 equiv) is critical. Bis(2-chloroethyl) ether acts as both reagent and co-solvent, suppressing dimer formation.

Step 2: Reaction Execution
  • Heating: Heat the mixture to reflux (approx. 82°C) .

  • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or LC-MS.

    • Endpoint: Disappearance of 2-Oxazolidinone (typically 12–18 hours).

    • Stain: KMnO4 or Iodine chamber (Oxazolidinones are not UV active without a chromophore, but the ether chain may help; Iodine is preferred).

Step 3: Workup
  • Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (

    
    , KCl, KI) using a sintered glass funnel. Wash the cake with fresh Acetonitrile (2 x 20 mL).
    
  • Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to remove Acetonitrile.

  • Excess Reagent Removal: The residue contains the product and excess Bis(2-chloroethyl) ether (BP 178°C). Remove the excess ether via vacuum distillation at moderate vacuum (10–20 mmHg) at 60–80°C.

Step 4: Purification
  • High-Vacuum Distillation: Distill the crude oil under high vacuum (<1 mmHg).

    • Expected Fraction: The product, 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one, typically distills between 130–145°C at 0.5 mmHg .

  • Alternative (Column Chromatography): If distillation is not feasible, purify via silica gel chromatography.

    • Gradient: 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Note: The product is a polar oil.

Quality Control & Characterization

Self-Validating The Structure: To ensure the protocol yielded the correct molecule, verify the following spectral signatures.

TechniqueExpected Signal / ValueStructural Assignment
Physical State Colorless to pale yellow viscous oil-

H NMR
(CDCl

)

4.35 (t, 2H)
Ring: -O-CH

-CH

-N-

3.70 - 3.60 (m, 6H)
Overlapping ether/ring methylene protons

3.55 (t, 2H)
Terminal: -CH

-Cl

C NMR

158.5 ppm
Carbonyl (C=O)

61.8, 45.0 ppm
Ring Carbons

70.5, 69.8, 42.5 ppm
Chain Carbons (Ether and Cl-CH

)
MS (ESI)

194.05

Matches Formula

Process Safety & Handling

Critical Hazard: Bis(2-chloroethyl) ether
  • Toxicity: This reagent is structurally related to sulfur mustards. It is highly toxic by inhalation and skin absorption. It is a "List 2" chemical in some jurisdictions due to its potential use as a precursor.

  • Controls:

    • Engineering: All operations must be performed in a functioning fume hood.

    • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

    • Quenching: Treat waste streams containing this ether with alkaline solution before disposal.

Alkylating Potential

The product itself is an alkyl chloride and should be treated as a potential alkylating agent (potential genotoxin). Avoid skin contact.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion or hydrolysis.Ensure reagents are anhydrous.[5] Increase reaction time or add 0.5 equiv more

.
Dimer Formation Insufficient excess of bis-ether.Increase Bis(2-chloroethyl) ether to 5–6 equivalents.
Product Color Iodine contamination or oxidation.Wash the organic layer with

(thiosulfate) during workup to remove iodine traces.

References

  • Oxazolidinone Synthesis General Methods

    • Organic Chemistry Portal. "Synthesis of Oxazolidinones."[2][3][6][7][8] Available at: [Link]

  • Reagent Data (Bis(2-chloroethyl) ether)

    • PubChem. "Bis(2-chloroethyl) ether - Safety and Hazards." Available at: [Link]

  • Related Protocol (N-Alkylation of Oxazolidinones)
  • Application in Drug Synthesis

    • National Institutes of Health (PMC). "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects." Available at: [Link]

Sources

Preparation of amino-PEG-alcohols from 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of Amino-PEG-Alcohols from 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one

Part 1: Introduction & Strategic Overview

The synthesis of heterobifunctional polyethylene glycol (PEG) derivatives is a cornerstone of modern bioconjugation and drug delivery systems.[1] The reagent 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one (CAS: 1342993-94-5) represents a highly valuable, "masked" building block.[1]

Unlike standard linear protection groups (e.g., Boc, Fmoc), the 1,3-oxazolidin-2-one ring serves a dual function:

  • Protection: It effectively masks the amino functionality and one hydroxyl equivalent as a cyclic carbamate, offering superior stability against premature hydrolysis or oxidation during chain extension.[1]

  • Solubility Enhancement: Upon deprotection, the ring opening generates a N-(2-hydroxyethyl) tail, yielding a secondary amine with increased hydrophilicity compared to primary amino-PEGs.[1]

This application note details the conversion of this chloro-precursor into high-purity Amino-PEG-Alcohols . We focus on a two-stage protocol: Nucleophilic Substitution (functionalization) followed by Alkaline Hydrolysis (unmasking) .[1]

Part 2: Mechanistic Pathway & Visualization

The transformation relies on the distinct reactivity of the alkyl chloride and the cyclic carbamate.[1]

  • Stage I (Substitution): The chloride leaving group is displaced.[1] To synthesize a terminal alcohol, we utilize an acetate intermediate (via Potassium Acetate).[1] Direct hydrolysis of the chloride is avoided to prevent elimination reactions (alkene formation).[1]

  • Stage II (Global Deprotection): Treatment with hydroxide triggers two concurrent events: hydrolysis of the acetate ester (revealing the terminal -OH) and nucleophilic attack on the oxazolidinone carbonyl (opening the ring to reveal the amine).[1]

Figure 1: Synthetic Pathway for Amino-PEG-Alcohol Generation

ReactionPathway Start Starting Material (Chloro-Oxazolidinone) Inter Intermediate (Acetate-Oxazolidinone) Start->Inter Step 1: KOAc, DMF 100°C, 4h (SN2 Substitution) Waste Byproducts (KCl, Carbonate) Start->Waste -Cl Product Target Product (Amino-PEG-Alcohol) Inter->Product Step 2: NaOH, EtOH/H2O Reflux, 12h (Hydrolysis & Ring Opening) Inter->Waste -CO2

Caption: Mechanistic flow from chloro-precursor to amino-PEG-alcohol via acetate displacement and global alkaline hydrolysis.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Conversion of Chloride to Acetate Intermediate

Objective: To convert the leaving group (-Cl) into a protected hydroxyl group (-OAc) without affecting the oxazolidinone ring.[1]

Reagents & Equipment:

  • 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one (1.0 equiv)[1]

  • Potassium Acetate (KOAc), anhydrous (1.5 equiv)[1]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst to accelerate reaction.[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material (e.g., 10 mmol, 1.93 g) in anhydrous DMF (30 mL).

  • Addition: Add anhydrous Potassium Acetate (15 mmol, 1.47 g) and Sodium Iodide (1 mmol, 150 mg).

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours . Note: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS for the disappearance of the chloride.[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove DMF and salts.[1]

    • Dry the organic layer over anhydrous

      
      .[1]
      
    • Concentrate under reduced pressure to yield the crude Acetate-PEG-Oxazolidinone as a viscous oil.[1]

  • Validation: The intermediate is sufficiently pure for the next step.[1]

    
     NMR should show a singlet ~2.0 ppm (Acetate methyl).[1]
    
Protocol B: Global Hydrolysis to Amino-PEG-Alcohol

Objective: Simultaneous cleavage of the acetate ester and opening of the oxazolidinone ring to yield 2-[[2-(2-hydroxyethoxy)ethyl]amino]ethanol .[1]

Reagents:

  • Crude Acetate Intermediate (from Protocol A)[1]

  • Sodium Hydroxide (NaOH) (5.0 equiv)[1]

  • Solvent: Ethanol / Water (1:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude acetate intermediate in Ethanol (20 mL).

  • Base Addition: Add a solution of NaOH (50 mmol, 2.0 g) in Water (20 mL).

  • Reflux: Heat the mixture to Reflux (~85°C) for 12–16 hours .

    • Mechanism:[1][4][5] The base saponifies the acetate (fast) and attacks the carbonyl of the oxazolidinone (slow), releasing

      
       (as carbonate) and generating the secondary amine.[1]
      
  • Neutralization & Purification:

    • Cool to room temperature.[1][2][3]

    • Critical Step: The product is highly water-soluble.[1] Do not extract with organic solvents yet.

    • Neutralize the solution to pH ~8.0 using dilute HCl or, preferably, a weak acidic ion-exchange resin (e.g., Amberlite IRC-50) to avoid salt accumulation.[1]

    • Filter off the resin.[1][2]

    • Remove solvents via rotary evaporation.[1] Co-evaporate with toluene to remove trace water.[1]

  • Isolation: The residue is the crude Amino-PEG-Alcohol.[1] For high purity, purify via:

    • Distillation: (Kugelrohr) under high vacuum (if low MW).

    • Column Chromatography: Using DCM/Methanol/NH4OH (80:20:1).[1]

Part 4: Data Summary & Specifications

Table 1: Reaction Parameters and Expected Outcomes

ParameterProtocol A (Substitution)Protocol B (Hydrolysis)
Primary Reagent Potassium Acetate (KOAc)Sodium Hydroxide (NaOH)
Solvent System DMF (Anhydrous)Ethanol / Water (1:[1]1)
Temperature 100°C85°C (Reflux)
Time 4 - 6 Hours12 - 16 Hours
Key Intermediate Acetate-PEG-OxazolidinoneN/A
Final Functionality Masked Amine / Protected AlcoholSecondary Amine / Di-Alcohol
Typical Yield 85 - 92%75 - 85%

Chemical Structure Validation (NMR Expectations):

  • Starting Material: Triplet at ~3.7 ppm (

    
    -Cl).[1]
    
  • Product:

    • Disappearance of oxazolidinone carbonyl signal (

      
       ~158 ppm).[1]
      
    • Appearance of broad singlet (exchangeable) for -OH and -NH.[1]

    • Shift of

      
       adjacent to amine to ~2.7-2.9 ppm.[1]
      

Part 5: Expert Insights & Troubleshooting

  • Why not direct hydrolysis of the Chloride?

    • Attempting to convert the alkyl chloride directly to an alcohol using aqueous hydroxide often requires harsh conditions that can degrade the PEG chain or cause elimination to a vinyl ether.[1] The "Acetate Route" is milder and higher yielding.[1]

  • The "Amino" Identity:

    • Researchers must note that the hydrolysis of N-substituted oxazolidinones yields a Secondary Amine (

      
      ), not a primary amine.[1] The ring opening effectively adds a hydroxyethyl group to the nitrogen.[1] This is advantageous for solubility but changes the conjugation chemistry (e.g., secondary amines react slower with NHS-esters than primary amines).[1]
      
  • Purification Challenges:

    • Amino-PEG-Alcohols are amphiphilic and lack UV chromophores.[1] Detection during chromatography requires staining (Ninhydrin for amines, Iodine for PEG) or Evaporative Light Scattering Detectors (ELSD).[1]

References

  • Synthesis of Oxazolidinones

    • Title: 2-Oxazolidinone (Chemical Properties and Synthesis)
    • Source: Wikipedia / Chemical Data Collections[1]

    • URL:[Link][1][6]

  • Hydrolysis Methodology

    • Title: Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols[1][7]

    • Source: ResearchGate (Article Snippet)[1][7]

    • URL:[Link]

  • Title: Process for the preparation of polyethylene glycol bis amine (Patent US20030149307A1)
  • Oxazolidinone Stability

    • Title: Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy[1]

    • Source: PubMed (NIH)[1]

    • URL:[Link]

Sources

Application Note: Optimizing Solvent Systems for Nucleophilic Substitutions on Chloroethoxy Ethyl Oxazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for solvent selection in reactions involving Chloroethoxy Ethyl Oxazolidinone (CEEO) . This scaffold acts as a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and chiral auxiliaries. The primary synthetic challenge lies in the nucleophilic substitution of the terminal chloride, where the choice of solvent dictates the balance between reaction kinetics (


), ring stability (avoiding hydrolysis), and downstream workup efficiency.

This guide moves beyond traditional dipolar aprotic solvents (DMF/DMSO), offering validated protocols for green solvent alternatives using Phase Transfer Catalysis (PTC) to enhance process sustainability and safety.

Mechanistic Basis for Solvent Selection[1]

The Substrate Challenge

The CEEO molecule presents a dichotomy in reactivity:

  • The Electrophile (Chloroethyl ether): The terminal chloride is a moderate leaving group situated on a flexible ether chain. The ether oxygen at the

    
    -position relative to the chloride can induce a "coiling" effect via dipole interactions, potentially shielding the backside carbon from nucleophilic attack unless properly solvated.
    
  • The Labile Core (Oxazolidinone Ring): While generally stable, the cyclic carbamate is susceptible to hydrolysis under strongly basic aqueous conditions or high temperatures, leading to ring-opening (formation of amino alcohols).

The Solvent Cage Effect & Chelation
  • Dipolar Aprotic Solvents (DMF, DMSO): Historically preferred because they solvate cations (

    
    , 
    
    
    
    ) well but leave anions "naked" and highly reactive, accelerating
    
    
    kinetics. However, their high boiling points and water miscibility create significant energy burdens during workup.
  • Ether Oxygen Chelation: The internal ether oxygen in the side chain (

    
    ) can act as a hemilabile ligand. In non-polar solvents, this oxygen may coordinate with the metal cation of the nucleophilic salt, effectively "locking" the conformation.
    
  • The Green Solution (2-MeTHF/CPME): Modern ether solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) offer low water solubility (easy extraction) and stability. When coupled with a Phase Transfer Catalyst (PTC), they mimic the kinetic acceleration of DMF without the workup penalties.

Solvent Selection Matrix

The following table contrasts traditional solvents with recommended green alternatives for CEEO substitution reactions.

ParameterDMF (Traditional)Acetonitrile (Common Alt)2-MeTHF (Recommended)CPME (High Stability)
Dielectric Constant (

)
36.737.56.974.76

Rate Acceleration
High (Naked Anion)ModerateLow (Requires PTC)Low (Requires PTC)
Water Miscibility Miscible (Difficult Extraction)MiscibleLimited (Clean Phase Cut)Very Low (Hydrophobic)
Peroxide Formation NoneNoneLow (Inhibited)Very Low
Boiling Point 153°C82°C80°C106°C
Green Rating Red (Reprotoxic)Yellow Green (Bio-derived)Green

Decision Pathways & Workflow

Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent system based on nucleophile strength and substrate stability.

SolventSelection Start Start: CEEO Substitution NucCheck Is Nucleophile Strongly Basic? (e.g., Alkoxide, Amide) Start->NucCheck Solubility Is Nucleophile Soluble in Organic Phase? NucCheck->Solubility No (e.g., Azide, Thiol, Amine) BaseRisk Risk: Ring Opening / Elimination NucCheck->BaseRisk Yes Homogeneous Solvent: 2-MeTHF or EtOAc Direct Reaction Solubility->Homogeneous Yes Heterogeneous System: 2-MeTHF + Water (Biphasic) Catalyst: TBAB (PTC) Solubility->Heterogeneous No (Inorganic Salt) CPME Solvent: CPME or Toluene Add: Crown Ether/PTC BaseRisk->CPME Use CPME (Aprotic, Stable) Low Water Content

Figure 1: Decision tree for solvent selection emphasizing stability and phase transfer requirements.

Experimental Protocols

Protocol A: The "Green" Optimized Method (2-MeTHF + PTC)

Objective: Nucleophilic substitution of Chloride with Sodium Azide (or similar salt) using a sustainable solvent system. Advantages: Azeotropic water removal, simple aqueous extraction, bio-based solvent.

Materials:

  • Chloroethoxy ethyl oxazolidinone (1.0 equiv)

  • Nucleophile (e.g.,

    
    , 1.5 equiv)
    
  • Tetrabutylammonium Bromide (TBAB, 5 mol%)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

  • Water (for workup)

Step-by-Step Procedure:

  • Charge: To a reaction vessel equipped with a reflux condenser, add the oxazolidinone substrate (1.0 equiv) and 2-MeTHF (10 vol relative to mass).

  • Catalyst Addition: Add TBAB (0.05 equiv). Stir until partially dissolved.

  • Nucleophile Addition: Add the nucleophile salt (1.5 equiv) as a solid or a concentrated aqueous solution (minimum volume). Note: If using aqueous solution, ensure vigorous stirring to maximize interfacial area.

  • Reaction: Heat the mixture to 75°C (just below reflux of 80°C). Monitor by HPLC/TLC.

    • Mechanism:[1][2][3][4] The TBAB transports the anion (

      
      ) from the solid/aqueous phase into the organic 2-MeTHF phase, allowing reaction with the substrate.
      
  • Workup (The Critical Advantage):

    • Cool to room temperature.[3][5][6]

    • Add Water (5 vol). Agitate for 10 minutes.

    • Phase Cut: Stop stirring. The 2-MeTHF layer (top) separates cleanly from the aqueous layer (bottom). Drain the aqueous layer (contains salts/catalyst).

    • Optional: Wash organic layer with brine.[6]

  • Isolation: Concentrate the 2-MeTHF layer under reduced pressure. 2-MeTHF forms an azeotrope with water, effectively drying the product during evaporation.

Protocol B: High-Throughput Screening (Acetonitrile)

Objective: Rapid derivatization for medicinal chemistry (small scale) where workup volume is less critical.

Materials:

  • Chloroethoxy ethyl oxazolidinone

  • Amine Nucleophile (e.g., Morpholine)

  • Base:

    
     (powdered)
    
  • Solvent: Acetonitrile (ACN)

Procedure:

  • Suspend

    
     (2.0 equiv) in ACN.
    
  • Add the Amine (1.2 equiv) and the Oxazolidinone (1.0 equiv).

  • Heat to 60°C for 4–6 hours.

  • Filtration: Filter off the solid inorganic salts while warm.

  • Evaporation: Remove ACN on a rotary evaporator.

  • Purification: Redissolve residue in Ethyl Acetate/Heptane for crystallization or silica chromatography.

Process Visualization

The following diagram details the operational flow for the Green Protocol (Protocol A), highlighting the efficiency of the workup phase.

ReactionWorkflow Reactants Reactants: Substrate + Salt Solvent: 2-MeTHF Mixing Biphasic Mixing (75°C, 12h) Reactants->Mixing Catalyst Catalyst: TBAB (5 mol%) Catalyst->Mixing PhaseSep Phase Separation (Add Water) Mixing->PhaseSep Cool to 20°C OrganicLayer Organic Layer (Product + 2-MeTHF) PhaseSep->OrganicLayer AqueousLayer Aqueous Layer (Waste Salts) PhaseSep->AqueousLayer Distillation Azeotropic Distillation OrganicLayer->Distillation FinalProduct Final Product (Dry Solid/Oil) Distillation->FinalProduct Solvent Recycle

Figure 2: Workflow for Phase Transfer Catalyzed substitution in 2-MeTHF.

References

  • ACS Green Chemistry Institute. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. American Chemical Society.[5][7] [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. [Link]

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Oxazolidinones. [Link]

Sources

The Art of Control: Advanced Polymerization Techniques for 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Monomer of Significant Potential

In the landscape of advanced biomaterials and therapeutic delivery systems, the architecture of a polymer dictates its function. The monomer, 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one, presents a unique scaffold for the synthesis of functional polymers. Its oxazolidinone core, a structural motif found in several pharmaceuticals, combined with a reactive chloroethoxy side chain, opens avenues for creating well-defined polymers with potential applications in drug conjugation, hydrogel formation, and the development of stimuli-responsive materials.[1][2] This guide provides an in-depth exploration of the polymerization techniques applicable to this monomer, with a focus on cationic ring-opening polymerization (CROP), a method renowned for its ability to produce polymers with controlled molecular weights and narrow dispersities.[3][4]

The resulting poly(oxazolidinone)s are analogous in some respects to the widely studied poly(2-oxazoline)s, which are recognized for their biocompatibility and "stealth" properties, making them a viable alternative to poly(ethylene glycol) (PEG) in biomedical applications.[2] The presence of the chloroethoxy group offers a versatile handle for post-polymerization modification, allowing for the covalent attachment of therapeutic agents, targeting ligands, or cross-linking agents.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these polymerization processes.

Core Polymerization Strategy: Cationic Ring-Opening Polymerization (CROP)

The polymerization of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one is most effectively achieved through cationic ring-opening polymerization (CROP). This "living" or "controlled" polymerization technique allows for precise control over the polymer's molecular weight and architecture, which is critical for applications in drug delivery and biomedicine.[2] The mechanism proceeds through three key stages: initiation, propagation, and termination.

Mechanism of Cationic Ring-Opening Polymerization
  • Initiation: The polymerization is initiated by an electrophilic species, typically an alkyl halide or a sulfonate ester such as methyl tosylate (MeOTs) or methyl triflate (MeOTf). The initiator alkylates the nitrogen atom of the oxazolidinone monomer, forming a cyclic oxazolinium cation. A fast and efficient initiation step is crucial for achieving a narrow molecular weight distribution in the final polymer.

  • Propagation: The propagation step involves the nucleophilic attack of the oxygen atom of an incoming monomer on the electrophilic carbon (C5) of the oxazolinium ring at the growing polymer chain end. This attack results in the ring-opening of the activated monomer and the regeneration of the oxazolinium cation at the new chain end. This process repeats, leading to the linear growth of the polymer chain.

  • Termination: The living polymerization can be terminated by the addition of a nucleophile, such as water, an amine, or a carboxylate. This step quenches the cationic propagating center and allows for the introduction of a specific end-group functionality if desired.

Visualizing the CROP Mechanism

CROP_Mechanism Initiator Initiator (I) e.g., MeOTs Initiated_Monomer Initiated Monomer (Oxazolinium Cation) Initiator->Initiated_Monomer Initiation Monomer Oxazolidinone Monomer (M) Monomer->Initiated_Monomer Propagating_Chain Propagating Chain (Living Polymer) Initiated_Monomer->Propagating_Chain Propagation Final_Polymer Final Polymer (End-capped) Propagating_Chain->Final_Polymer Termination Another_Monomer Monomer (M) Another_Monomer->Propagating_Chain Terminator Terminator (T) e.g., H₂O Terminator->Final_Polymer Polymerization_Workflow Start Start Setup Prepare Dry Glassware and Reagents Start->Setup Reaction CROP of Monomer (Protocol 1) Setup->Reaction Termination Terminate Polymerization Reaction->Termination Isolation Isolate and Purify Chloro-functional Polymer Termination->Isolation Post_Mod Post-Polymerization Modification (e.g., Azidation) (Protocol 2) Isolation->Post_Mod Purification2 Purify Functionalized Polymer (Dialysis) Post_Mod->Purification2 Characterization Characterize Final Polymer (NMR, GPC, FT-IR) Purification2->Characterization End End Characterization->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your synthetic strategy.

Synthesis Overview and Key Reaction Mechanism

The target molecule is an N-substituted oxazolidinone. A prevalent and effective method for its synthesis involves the cyclization of an appropriate amino alcohol precursor with a carbonylating agent. In this case, the logical starting material is 2-(2-chloroethoxy)ethan-1-amine, which is reacted with a reagent like diethyl carbonate (DEC) in the presence of a base.

The reaction proceeds via a two-step mechanism:

  • N-Carboxylation: The primary amine of the starting material performs a nucleophilic attack on the carbonyl carbon of diethyl carbonate.

  • Intramolecular Cyclization: The hydroxyl group then attacks the newly formed carbamate carbonyl, leading to a ring-closure and the elimination of ethanol to form the stable 5-membered oxazolidinone ring.

Technical Support Guide: Purification of Crude 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical methodologies for the purification of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one, a key intermediate in pharmaceutical synthesis. The purity of this compound is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side products, and complications in regulatory filings.[1] This document is structured to address common issues encountered in the laboratory, moving from impurity identification to scalable purification strategies.

Section 1: Frequently Asked Questions - Common Impurities & Their Origins

This section addresses the primary challenge in any purification: understanding what you are trying to remove.

Q1: I've just completed the synthesis. What are the most likely impurities in my crude 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one?

A1: Impurities in your crude product typically fall into three categories: unreacted starting materials, reaction byproducts, and degradation products. Identifying the synthetic route is key to predicting these impurities. For instance, a common synthesis involves the reaction of 2-(2-chloroethoxy)ethanol with a carbonyl source or cyclization of a precursor.[2]

Table 1: Potential Impurities and Their Sources

Impurity NameChemical Structure (Postulated)Likely OriginRecommended Removal Method
2-(2-Chloroethoxy)ethanolCl-CH₂CH₂-O-CH₂CH₂-OHUnreacted starting material.Aqueous wash (extraction), Chromatography.
Triethylamine Hydrochloride(C₂H₅)₃N·HClSalt byproduct if a base like triethylamine was used.Aqueous wash (extraction).
Dimerized ImpuritiesVariesSide reaction between two molecules of the product or intermediates.[3]Chromatography (often difficult), Recrystallization.
Hydrolysis ProductHO-CH₂CH₂-N(C₂H₅)-CH₂CH₂-O-CH₂CH₂-ClRing-opening of the oxazolidinone, often under strong acid/base or high temperatures.[3]Chromatography.
Elimination ProductCH₂=CH-O-CH₂CH₂-N-OxazolidinoneElimination of HCl, potentially during distillation or prolonged heating.Chromatography.

Section 2: Analytical Strategy for Impurity Profiling

A successful purification is impossible without a robust analytical method to monitor it.[4] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical intermediates.[5][6]

Q2: How can I effectively identify and quantify the impurities in my crude material before attempting a large-scale purification?

A2: A multi-pronged analytical approach is essential.

  • High-Performance Liquid Chromatography (HPLC): This is your primary tool for quantification.[7] Develop a gradient method to separate the main peak from all impurities. A UV detector is typically sufficient. The goal is to achieve baseline separation for accurate area percentage calculation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identification. By obtaining the mass of each impurity peak from your HPLC, you can confirm the identities of the potential impurities listed in Table 1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude material can reveal the presence of major impurities and confirm the structure of your target compound.[8] It is the definitive method for structural elucidation of the final, purified product.

Table 2: Example HPLC Method Development Parameters

ParameterInitial Screening ConditionsOptimization Goal
Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mmStandard for moderately polar organic molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier.
Gradient 5% to 95% B over 20 minutesBroad screen to find elution point of all components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nmOxazolidinone carbonyl group has a UV chromophore.
Injection Volume 10 µLStandard volume.

Section 3: Troubleshooting and Purification Protocols

This section provides actionable, step-by-step protocols to address specific purification challenges.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Oil or Solid) Analysis Analytical Assessment (TLC, HPLC, LC-MS) Crude->Analysis Decision1 Water-Soluble Impurities Present? Analysis->Decision1 Extraction Protocol 1: Aqueous Extraction Decision1->Extraction Yes PostExtraction Extracted Organic Layer Decision1->PostExtraction No Extraction->PostExtraction Decision2 Product Crystalline & >90% Pure? PostExtraction->Decision2 Recrystallization Protocol 2: Recrystallization Decision2->Recrystallization Yes Chromatography Protocol 3: Column Chromatography Decision2->Chromatography No FinalAnalysis Final Purity Check (HPLC, NMR, MS) Recrystallization->FinalAnalysis Chromatography->FinalAnalysis FinalProduct Pure Product (>99% Purity) FinalAnalysis->FinalProduct

Caption: Decision workflow for purifying crude product.

Q3: My crude product is a dark oil containing salts from the reaction. What is the best first purification step?

A3: An aqueous work-up, also known as liquid-liquid extraction, is the ideal first step to remove water-soluble impurities like salts (e.g., triethylamine hydrochloride) and highly polar starting materials.[9]

Protocol 1: Aqueous Work-up/Extraction

Objective: To remove inorganic salts and highly polar impurities.

Materials:

  • Crude product

  • Ethyl acetate or Dichloromethane (DCM)[9]

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in 10 volumes of an organic solvent like ethyl acetate. For 10 g of crude, use 100 mL of solvent.

  • Water Wash: Transfer the solution to a separatory funnel. Add an equal volume of deionized water, shake vigorously for 30 seconds, and allow the layers to separate. Drain the aqueous (bottom) layer.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution to neutralize any residual acidic impurities. Shake, separate, and drain the aqueous layer.

  • Brine Wash: Add an equal volume of brine. This wash helps to remove residual water from the organic layer and break any emulsions. Shake, separate, and drain the aqueous layer.

  • Drying: Drain the organic layer into a clean flask. Add anhydrous MgSO₄ (approx. 1/10th of the liquid volume), and swirl. The MgSO₄ should move freely like a snow globe, indicating the solution is dry.

  • Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the extracted product.

  • Analysis: Analyze a small sample of the product by HPLC or TLC to determine if the purity has improved sufficiently.

Q4: After extraction, my product is a light-yellow solid with about 95% purity by HPLC. Should I use recrystallization or chromatography for the final polishing step?

A4: With a crystalline solid at >90% purity, recrystallization is often the more efficient and scalable method.[10][11] Chromatography is resource-intensive and is best reserved for oils, amorphous solids, or mixtures with very closely related impurities.[12]

Protocol 2: Recrystallization

Objective: To purify a crystalline solid by leveraging differences in solubility.[11]

Step 1: Solvent Screening

  • The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at room temperature or below.[10] Impurities should ideally remain soluble at all temperatures.

  • Test small amounts of your product in different solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) in test tubes. Heat to boiling to check for dissolution, then cool to room temperature and in an ice bath to observe crystal formation.

  • A solvent pair (e.g., ethanol/water, toluene/heptane) can also be used. Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) at boiling, then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a drop of the good solvent to clarify, then cool.

Step 2: Recrystallization Procedure

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

  • Analysis: Confirm purity using HPLC and melting point analysis. A sharp melting point range indicates high purity.

Q5: My product is an oil, or recrystallization failed to remove a key impurity. How should I proceed?

A5: Flash column chromatography is the method of choice for purifying oils or complex mixtures that are not amenable to crystallization.[12] For extremely challenging separations where impurities have very similar polarity to the product, preparative HPLC may be required.[13]

Protocol 3: Flash Column Chromatography

Objective: To separate compounds based on their differential adsorption to a stationary phase.

Materials:

  • Silica gel (standard grade, 230-400 mesh)

  • Appropriate solvents for the mobile phase (e.g., Hexanes/Ethyl Acetate)

  • Glass chromatography column

  • Compressed air or pump for pressure

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system will give your product a Retention Factor (Rf) of ~0.3 and show good separation from all impurities.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase solvent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column. Alternatively, load the concentrated sample directly onto the column (wet loading).

  • Elution: Begin eluting the mobile phase through the column, applying gentle pressure. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the combined product by HPLC and NMR.

Section 4: Safety & Handling FAQs

Q6: What are the primary safety concerns when handling 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one and the associated solvents?

A6:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

  • Ventilation: Handle the compound and all organic solvents in a certified chemical fume hood to avoid inhalation of vapors.[16][17]

  • Chemical Hazards: The "chloroethoxy" and "oxazolidinone" moieties suggest potential alkylating activity and associated toxicity.[18] Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[16]

  • Solvent Flammability: Be aware that many organic solvents (e.g., hexanes, ethyl acetate) are flammable. Keep them away from ignition sources.

Q7: How should I store the purified product?

A7: Based on its chemical structure, the compound should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere (like nitrogen or argon) to prevent potential degradation from moisture or air.[18] Refrigeration (2-8°C) is recommended for long-term stability.[18]

References

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Esteve Química.
  • Chromatography in Drug Development. (2024, February 8).
  • Bringing preparative chromatography into the spotlight. (2019, January 2). Manufacturing Chemist.
  • Chromatographic Purification in Downstream Processing. (2011, August 1).
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Surajbala Exports.
  • Oxazolidinone Impurities. (n.d.). BOC Sciences.
  • Material Safety Data Sheet. (n.d.). Chemicea Pharmaceuticals.
  • 3-(2-chloroethyl)oxazolidin-2-one synthesis. (n.d.). ChemicalBook.
  • Chemical Safety Data Sheet MSDS / SDS - 3-METHYL-2-OXAZOLIDONE. (2026, January 17). ChemicalBook.
  • Linezolid impurities: An overview. (n.d.). LGC Standards.
  • TLC PHARMACEUTICAL STANDARDS. (n.d.). TLC Pharmaceutical Standards.
  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.
  • Analytical Methods. (n.d.). Environmental Monitoring and Governance in the Asian Coastal Region.
  • Isolation and characterization of process-related impurities in linezolid. (2002). Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-42.
  • WARNING. (n.d.). Greenbook.net.
  • Recrystalliz
  • 3-(2-Chloroethyl)oxazolidin-2-one. (n.d.). MySkinRecipes.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(12), 3573.
  • Recrystalliz
  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. (2008). Antimicrobial Agents and Chemotherapy, 52(8), 2994-2997.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (2007). TrAC Trends in Analytical Chemistry, 26(6), 497-513.

Sources

Technical Support Center: Recrystallization of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the recrystallization of this specific molecule. Here, we move beyond generic protocols to provide targeted, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the recrystallization of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one?

Based on the structure of the target molecule—which contains a polar oxazolidinone ring, an ether linkage, and a chloroalkyl chain—solvents of intermediate polarity are the most logical starting points. The principle of "like dissolves like" suggests that solvents with similar functional groups may be effective.[1]

For the broader class of oxazolidinone derivatives, several solvent systems have proven effective in published literature. Ethyl acetate is frequently used for recrystallizing simple oxazolidinones.[2] For more complex or stubborn purifications, mixed solvent systems are often employed. A combination of a good solvent (in which the compound is soluble) and a poor solvent (or "anti-solvent," in which it is insoluble) allows for fine-tuned control over the crystallization process.[3]

We recommend screening the following solvents and solvent pairs, starting with the most likely candidates.

Data Presentation: Recommended Solvents for Initial Screening
Solvent / SystemBoiling Point (°C)Rationale & CausalityPotential Issues
Single Solvents
Ethyl Acetate (EtOAc)77The ester functionality has a polarity that often matches well with moderately polar compounds like oxazolidinones. It has been successfully used for similar scaffolds.[2]May be too good a solvent, leading to lower recovery.
Isopropyl Alcohol (IPA)82A polar protic solvent that is often effective for compounds with hydrogen bond acceptors (like the carbonyl and ether oxygens in the target molecule). Mentioned as a suitable solvent for oxazolidinone derivative reactions.[4]Can be difficult to remove completely from crystals.
Acetone56A polar aprotic solvent with a low boiling point, making it easy to remove.[5] Its polarity is suitable for dissolving the crude material.Low boiling point can lead to rapid evaporation and crashing out.
Mixed Solvent Systems
Ethyl Acetate / HexanesVariableA classic combination for moderately polar compounds. The compound is dissolved in a minimal amount of hot EtOAc, and hexanes (the anti-solvent) are added dropwise until turbidity appears, then redissolved by heating.[1]Prone to oiling out if the solvent ratio or cooling rate is not optimized.
Acetone / WaterVariableA patent for purifying related 2-oxazolidinone derivatives specifies a 20% acetone in water mixture, demonstrating its utility for this class of compounds.[6]The high polarity of water may cause the product to precipitate too quickly.
Ethanol / WaterVariableSimilar to Acetone/Water, this is a common system for compounds that are highly soluble in ethanol but insoluble in water.[7] A similar system was used to recrystallize a complex oxazolidinone derivative.[8]Requires careful control of the solvent ratio.
Q2: My compound is "oiling out" instead of forming crystals. What does this mean and how do I fix it?

"Oiling out" is a common and frustrating issue in recrystallization. It occurs when the saturated solution is cooled to a temperature that is above the melting point of the solute. Instead of forming a crystalline lattice, the compound separates as a supercooled liquid or "oil." This oil often traps impurities, defeating the purpose of the purification.

Causality: This phenomenon is often caused by one of two factors:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to come out of solution before the temperature is low enough for crystal lattice formation.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound's solubility may drop too drastically with a small temperature change.[5]

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more of the primary solvent (10-20% additional volume) to decrease the saturation point. Allow it to cool again, much more slowly this time.

  • Lower the Cooling Temperature: If using a high-boiling solvent like toluene or water, the compound may be melting. Try switching to a lower-boiling solvent system like Ethyl Acetate/Hexanes.[5]

  • Induce Crystallization: At a temperature just above where the oiling occurred, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch. This provides a nucleation point for crystal growth.

  • Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Re-evaluate using a different solvent or a mixed-solvent system. A solvent pair often provides the gentle change in solubility needed to prevent oiling.

Q3: I'm getting very low recovery of my purified product. What are the likely causes and how can I improve the yield?

Low recovery is a sign that a significant portion of your compound remains dissolved in the cold mother liquor. This points to a few specific experimental issues.

Causality & Solutions:

  • Too Much Solvent: This is the most common error.[9] During the initial dissolution step, only the minimum amount of hot solvent required to fully dissolve the solid should be used. Adding solvent in small portions and allowing time for dissolution at the boiling point is critical.[7]

    • Solution: If you suspect too much solvent was used, you can carefully evaporate some of it under a gentle stream of nitrogen or by gentle heating, then attempt the cooling and crystallization process again.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, significant product loss will occur.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a small amount of extra hot solvent to wash the funnel and dissolve any crystals that have formed.

  • Insufficient Cooling: The solubility of the compound, while low in the cold solvent, is not zero.

    • Solution: Ensure the flask is cooled in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound has significant solubility even at low temperatures.

    • Solution: Switch to a solvent in which the compound is less soluble, or use a mixed-solvent system where an anti-solvent is added to force more of the product out of solution.

Q4: My recrystallized product is still impure according to NMR/LCMS analysis. What are the next steps?

If a single recrystallization does not yield a product of sufficient purity, several options are available.

  • A Second Recrystallization: Often, a second pass is all that is needed. Ensure that the crystals from the first round are completely dry before beginning the second, as residual solvent can affect the dissolution properties.

  • Change the Solvent: The impurities may have similar solubility properties to your product in the chosen solvent. Recrystallizing from a solvent with different polarity can leave these impurities behind. For example, if you first used Ethyl Acetate/Hexanes (a non-polar/moderately polar system), try a more polar system like Ethanol/Water.

  • Activated Carbon (Charcoal) Treatment: If the impurities are colored and non-volatile, they can often be removed with activated carbon.

    • Protocol: After dissolving the crude solid in the hot solvent, cool the solution slightly to prevent flash boiling. Add a very small amount of activated carbon (a microspatula tip is usually sufficient), then bring the solution back to a boil for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon before cooling the solution to crystallize.

  • Column Chromatography: If impurities are very similar in structure and polarity to the target compound, recrystallization may not be sufficient. Silica gel column chromatography is the definitive next step for purification.[10] A typical eluent system for a molecule of this polarity would be a gradient of ethyl acetate in hexanes.

Experimental Protocols & Workflows

Workflow for Recrystallization Solvent Selection

The following diagram outlines the logical decision-making process for identifying a suitable recrystallization solvent.

Solvent_Selection cluster_screening Phase 1: Solubility Screening cluster_heating Phase 2: Hot Solubility Test cluster_cooling Phase 3: Crystal Formation Test Start Place ~20mg crude product in separate test tubes Add_Solvent Add 0.5 mL of a candidate solvent to each Start->Add_Solvent Vortex_RT Vortex at Room Temp Add_Solvent->Vortex_RT Check_RT_Sol Is it soluble? Vortex_RT->Check_RT_Sol Heat_Sol Heat in boiling water bath Check_RT_Sol->Heat_Sol No Bad_Solvent1 Result: Poor Solvent (Insoluble at all temps) Check_RT_Sol->Bad_Solvent1 Yes Check_Hot_Sol Is it soluble? Heat_Sol->Check_Hot_Sol Cool_Sol Cool to RT, then ice bath Check_Hot_Sol->Cool_Sol Yes Check_Hot_Sol->Bad_Solvent1 No Check_Crystals Do crystals form? Cool_Sol->Check_Crystals Good_Solvent Result: Good Candidate Solvent (Soluble hot, insoluble cold) Check_Crystals->Good_Solvent Yes Bad_Solvent2 Result: Unsuitable Solvent (Soluble at all temps) Check_Crystals->Bad_Solvent2 No

Caption: Decision tree for empirical screening of recrystallization solvents.

Protocol 1: Standard Recrystallization Procedure

This protocol assumes a suitable single solvent has been identified.

  • Dissolution: Place the crude 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Continue adding solvent portion-wise until the solid has just completely dissolved.[9] Avoid adding a large excess of solvent.

  • (Optional) Hot Filtration: If insoluble impurities or activated carbon are present, perform a hot filtration at this stage into a pre-heated clean flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent. Determine the melting point and yield of the purified product.

Troubleshooting Common Recrystallization Failures

The following flowchart provides a logical path for diagnosing and solving common issues encountered during the procedure.

Troubleshooting cluster_oiling Issue: Oiling Out cluster_no_xtal Issue: No Crystals Form Start Problem Occurs During Cooling Oil_Out Product separates as a liquid/oil Start->Oil_Out No_Xtal Solution remains clear after cooling Start->No_Xtal Sol_Oil_1 1. Re-heat to dissolve oil Oil_Out->Sol_Oil_1 Sol_Oil_2 2. Add more solvent (10-20%) Sol_Oil_1->Sol_Oil_2 Sol_Oil_3 3. Cool much more slowly Sol_Oil_2->Sol_Oil_3 Sol_Oil_4 4. If persists, switch to a lower-boiling point solvent Sol_Oil_3->Sol_Oil_4 Cause_No_Xtal Likely Cause: - Too much solvent used - Solution not saturated No_Xtal->Cause_No_Xtal Sol_No_Xtal_1 1. Scratch inner wall of flask with a glass rod Cause_No_Xtal->Sol_No_Xtal_1 Sol_No_Xtal_2 2. Add a seed crystal Sol_No_Xtal_1->Sol_No_Xtal_2 Sol_No_Xtal_3 3. Evaporate some solvent and re-cool Sol_No_Xtal_2->Sol_No_Xtal_3 Sol_No_Xtal_4 4. Add an anti-solvent dropwise Sol_No_Xtal_3->Sol_No_Xtal_4

Caption: A diagnostic flowchart for common recrystallization problems.

References

  • NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... - Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC - NIH. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. Available at: [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]

  • Recrystallization - Part 2. Available at: [Link]

  • 2-Oxazolidinone - Wikipedia. Available at: [Link]

  • RECRYSTALLIZATION - ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one - PMC. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • 3-[2-(2-chloroethoxy)ethyl]-1,3-oxazolidin-2-one-None - Thoreauchem. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. Available at: [Link]

  • CAS#:1342993-94-5 | 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one | Chemsrc. Available at: [Link]

  • 3-(2-Chloroethyl)oxazolidin-2-one - MySkinRecipes. Available at: [Link]

  • 3-(2-CHLOROETHYL)OXAZOLIDIN-2-ONE | CAS#:2508-01-2 | Chemsrc. Available at: [Link]

  • WO2014170908A1 - Process for preparation of oxazolidinone derivatives - Google Patents.
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the synthetic challenges associated with 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one and its derivatives. This class of compounds, belonging to the broader family of oxazolidinones, is of significant interest in pharmaceutical development, notably for their potential as antibacterial agents.[1][2] However, their synthesis is often complicated by significant steric hindrance, leading to low yields, slow reaction times, and the formation of undesirable byproducts.

This guide provides field-proven insights, troubleshooting protocols, and alternative strategies to help you overcome these common hurdles. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Section 1: Understanding the Core Challenge: Steric Hindrance

The primary obstacle in synthesizing the target scaffold is steric hindrance centered around the nitrogen atom (N-3) of the oxazolidinone ring and the ether linkage within the side chain.[3][4] The bulky nature of the 2-(2-chloroethoxy)ethyl group impedes the approach of reagents, particularly in standard SN2 reactions like N-alkylation and Williamson ether synthesis.[4][5]

This steric congestion raises the activation energy of the desired reaction, making it kinetically unfavorable and allowing competing pathways, such as elimination (E2), to dominate.[4] Understanding this fundamental principle is the first step toward devising a successful synthetic strategy.

Caption: Key steric hindrance points in the target molecule.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My N-alkylation of 1,3-oxazolidin-2-one with the chloroethoxyethyl side chain is resulting in very low conversion and recovery of starting materials. What can I do?

A: This is a classic symptom of high activation energy due to steric hindrance at the N-3 position. The nucleophilicity of the oxazolidinone nitrogen is modest, and the electrophile is bulky. A multi-pronged approach to optimization is recommended.[5]

Rationale: To overcome the energy barrier, you must either increase the kinetic energy of the system or enhance the intrinsic reactivity of the nucleophile and electrophile.

StrategyActionRationale & Key Considerations
1. Enhance Electrophile Reactivity Replace the alkyl chloride with a more reactive leaving group.Order of Reactivity: I > Br > OTs > Cl. Using 1-bromo-2-(2-chloroethoxy)ethane or the corresponding iodide/tosylate will significantly accelerate the SN2 reaction. This is often the most effective single change.
2. Optimize Base & Solvent Use a strong, non-nucleophilic base in a polar aprotic solvent.A strong base like Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS) ensures complete deprotonation of the oxazolidinone nitrogen, maximizing the concentration of the active nucleophile.[5] Polar aprotic solvents like DMF or DMSO solvate the cation but not the anion, increasing the nucleophile's reactivity.[5]
3. Increase Kinetic Energy Carefully increase the reaction temperature.Elevating the temperature provides the energy needed to overcome the activation barrier.[5] Caution: Monitor closely for decomposition or byproduct formation. We recommend a stepwise increase from room temperature to 50-80 °C.
4. Utilize a Catalyst Employ a phase-transfer catalyst (PTC).If using a biphasic system or carbonate bases, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the oxazolidinone anion into the organic phase, increasing its effective concentration and proximity to the electrophile.[5]

Q2: I'm attempting to build the side chain via Williamson ether synthesis, but my main product is an alkene resulting from elimination. How do I favor substitution?

A: This indicates that the base is preferentially acting as a Brønsted-Lowry base (abstracting a proton) rather than facilitating nucleophilic attack, a common issue with sterically hindered secondary substrates.[4] The solution is to move away from strongly basic conditions.

Rationale: The Williamson synthesis is highly prone to the E2 elimination pathway when steric hindrance is present.[4] To favor the desired SN2 pathway, conditions must be changed to be milder and non-basic.

  • Primary Recommendation: Switch to the Mitsunobu reaction . This powerful alternative couples an alcohol with a nucleophile under mild, neutral conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] It is an excellent choice for constructing hindered ethers where traditional methods fail.[6] A detailed protocol is provided in the next section.

  • Alternative Strategy: Consider modern metal-free reductive etherification methods. For instance, protocols using chlorodimethylsilane (CDMS) with a catalytic amount of Schreiner thiourea can efficiently synthesize highly hindered ethers by activating the carbonyl precursor under mild conditions.[3][7]

Q3: The reaction is clean but extremely slow, taking several days to reach even moderate conversion. Is this normal?

A: While slow reaction rates are expected with hindered substrates, excessively long times suggest that the conditions are suboptimal.

Rationale: The reaction is likely hovering just at the threshold of its activation energy.

  • Solution 1: Re-evaluate Reagents: Ensure the highest purity of your reagents. Trace water can quench the base, and inhibitors in solvents can stall the reaction.

  • Solution 2: Increase Concentration: Le Chatelier's principle applies. Doubling the concentration of your limiting reagent can sometimes improve rates, provided solubility is not an issue.

  • Solution 3: Sonication: In some cases, particularly for heterogeneous reactions, applying ultrasound can dramatically increase reaction rates by promoting mass transfer and disrupting aggregates.

Section 3: Advanced Protocols & Alternative Strategies

When standard optimizations are insufficient, switching to a fundamentally different, more robust protocol is necessary.

Protocol 1: Optimized N-Alkylation of 1,3-Oxazolidin-2-one

This protocol is designed to maximize the reactivity of the nucleophile and electrophile to overcome moderate steric hindrance.

  • Reagents:

    • 1,3-Oxazolidin-2-one (1.0 equiv)

    • 1-Bromo-2-(2-chloroethoxy)ethane (1.1 equiv)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 1,3-oxazolidin-2-one.

    • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the NaH portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

    • Slowly add 1-bromo-2-(2-chloroethoxy)ethane via syringe.

    • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

  • Workup & Purification:

    • Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Hindered Ether Formation

Use this protocol to form the ether linkage of the side-chain itself, for example, by coupling 2-(2-chloroethoxy)ethanol with a suitable precursor. It is particularly valuable when Williamson synthesis fails due to elimination.[6]

  • Reagents:

    • Alcohol (e.g., N-(2-hydroxyethyl)-1,3-oxazolidin-2-one) (1.0 equiv)

    • Nucleophile (e.g., 2-Chloroethanol) (1.2 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, dissolve the alcohol, nucleophile, and PPh₃ in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add the DIAD dropwise via syringe over 20-30 minutes. An exothermic reaction and color change are typically observed.

    • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts are triphenylphosphine oxide and the DIAD-hydrazine. Purification can be challenging. Column chromatography is standard. Trituration with a non-polar solvent (e.g., diethyl ether) can sometimes precipitate the phosphine oxide.

Section 4: Decision-Making Workflow & FAQs

Synthetic Strategy Decision Workflow

The following flowchart provides a logical path for troubleshooting and selecting an appropriate synthetic strategy.

Troubleshooting_Workflow Start Start: N-Alkylation Attempt Check_Yield Reaction Outcome? Start->Check_Yield High_Yield High Yield (>70%) Proceed to Next Step Check_Yield->High_Yield Good Low_Yield Low Yield or No Reaction Check_Yield->Low_Yield Poor Optimize Optimize Conditions: 1. Better Leaving Group (Br, I) 2. Stronger Base (NaH) 3. Polar Aprotic Solvent (DMF) 4. Increase Temperature Low_Yield->Optimize Recheck_Yield Outcome after Optimization? Optimize->Recheck_Yield Improved_Yield Yield Improved Process Optimized Recheck_Yield->Improved_Yield Improved Still_Low Still Low Yield (Severe Steric Hindrance) Recheck_Yield->Still_Low Not Improved Alt_Strategy Adopt Alternative Strategy: - Change order of steps - Use Mitsunobu Reaction for C-O bond - Consider Buchwald-Hartwig Coupling Still_Low->Alt_Strategy

Caption: A decision workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)
  • Q: How can I definitively confirm that steric hindrance, and not another issue, is causing my low yields?

    • A: A powerful method is to run a control experiment with a less hindered analogue. For example, attempt the N-alkylation with ethyl bromide instead of your chloroethoxyethyl reagent. If this reaction proceeds smoothly with high yield under the same conditions, it strongly implicates steric hindrance as the culprit in your primary reaction. Additionally, computational chemistry methods like Comparative Molecular Field Analysis (CoMFA) can model and quantify steric and electrostatic interactions, providing theoretical support for your experimental observations.[8][9]

  • Q: Are there any alternative synthetic routes that build the molecule in a different order to avoid the problematic step?

    • A: Absolutely. A convergent synthesis can be highly effective. Instead of attaching the entire pre-formed side chain, you can perform the N-alkylation with a simpler, less-hindered electrophile like 2-bromoethanol. This reaction is typically much more efficient. Following successful N-alkylation, you can then perform a second reaction (e.g., another etherification) to extend the side chain to the final 2-(2-chloroethoxy)ethyl group.

  • Q: What are the key signals to look for in ¹H NMR and ¹³C NMR to confirm the successful synthesis of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one?

    • A: In ¹H NMR , you should look for the disappearance of the N-H proton from the starting oxazolidinone (typically a broad singlet around 6-7 ppm). Key new signals will be a series of triplets and multiplets in the 3.5-4.5 ppm range corresponding to the eight methylene (-CH₂-) protons of the side chain and the two methylene groups of the oxazolidinone ring. In ¹³C NMR , the appearance of new signals in the aliphatic region (typically 40-75 ppm) corresponding to the carbons of the ethyl and ethoxy groups is a key indicator. The carbonyl carbon of the oxazolidinone ring should remain present around 158-160 ppm.[10][11] High-Resolution Mass Spectrometry (HRMS) is essential to confirm the exact mass and molecular formula of your final product.

References

  • Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
  • Pae, A. N., Kim, S. Y., Kim, H. Y., Joo, H. J., Cho, Y. S., Choi, K. I., Choi, J. H., & Koh, H. Y. (1999). 3D QSAR studies on new oxazolidinone antibacterial agents by comparative molecular field analysis. Bioorganic & Medicinal Chemistry Letters, 9(18), 2685–2690. [Link]

  • BenchChem. (n.d.). Overcoming steric hindrance in Williamson ether synthesis.
  • Li, Y., et al. (2007). Computational Approach to Drug Design for Oxazolidinones as Antibacterial Agents. Medicinal Chemistry, 3(6), 576-582.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]

  • Donahue, M. G., et al. (2021). Intramolecular N–O Bond Formation for the Synthesis of N‑Alkyl and N‑Aryl Isoxazolidines. The Journal of Organic Chemistry.
  • Garg, J. A., et al. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis.
  • Hartwig, J. F. (2008). Carbon–heteroatom bond formation catalysed by organometallic complexes. Nature, 455(7211), 314-322. [Link]

  • Pareek, S., et al. (2022). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry, 87(1), 545-557. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Al-Hussain, S. A., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 28(7), 3097. [Link]

  • ResearchGate. (2023, November 7).
  • Chuang, T.-H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(3), 553. [Link]

  • Lee, S. H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 553. [Link]

  • SpectraBase. (n.d.). 3-Ethyl-2-oxazolidinone. [Link]

  • Google Patents. (2014).

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization Guide: 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one

[1]

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary & Application Context

3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one is a critical bifunctional intermediate. It combines a polar, rigid oxazolidinone core (often used as a chiral auxiliary or pharmacophore) with a chloroethoxy-ethyl linker (a short PEG-like spacer).[1]

In drug development, this molecule serves as a "warhead-linker" conjugate. The chloride acts as an electrophile for alkylation, while the oxazolidinone serves as a masked amino-alcohol or a stable carbamate scaffold.

The Analytical Challenge: The 1H NMR spectrum of this compound is deceptively complex. The molecule contains five distinct methylene (-CH₂-) groups. Four of these groups reside in similar electronic environments (adjacent to Oxygen or Nitrogen), leading to severe signal overlap in the 3.4 – 4.5 ppm region.

This guide compares the analytical resolution performance of standard deuterated chloroform (


Structural Segmentation & Theoretical Shifts

To accurately assign the spectrum, we must segment the molecule into three magnetic zones.

Zone A: The Oxazolidinone Ring[2][3]
  • Position 5 (O-CH₂): Most deshielded due to direct attachment to the carbamate oxygen.

  • Position 4 (N-CH₂): Deshielded by the carbamate nitrogen, but slightly upfield of Position 5.

Zone B: The Linker (N-Side)
  • N-CH₂ (Exocyclic): Attached to the ring nitrogen. Resonates in a similar range to the ring Position 4.

Zone C: The Linker (Cl-Side)
  • O-CH₂ (Ether): Typical ether shift.

  • CH₂-Cl: Deshielded by chlorine (electronegative), but less so than oxygen.

Table 1: Predicted Chemical Shifts (CDCl₃ vs. DMSO-d₆)
Proton LabelStructural FragmentPredicted

(CDCl₃)
MultiplicityPredicted

(DMSO-

)
Notes
H-A Ring C(5)-H4.30 – 4.45 ppmTriplet (or dd)4.25 – 4.40 ppmDistinct; usually the most downfield signal.
H-B Ring C(4)-H3.60 – 3.75 ppmTriplet (or dd)3.55 – 3.70 ppmOften overlaps with linker signals.[1]
H-C N-CH ₂-CH₂-O3.55 – 3.65 ppmTriplet3.50 – 3.60 ppmCritical overlap zone.
H-D N-CH₂-CH ₂-O3.65 – 3.75 ppmTriplet3.60 – 3.70 ppmEther alpha-protons.
H-E O-CH ₂-CH₂-Cl3.70 – 3.80 ppmTriplet3.65 – 3.75 ppmEther alpha-protons.
H-F O-CH₂-CH ₂-Cl3.60 – 3.65 ppmTriplet3.65 – 3.75 ppmTerminal chloride shift.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the spectral resolution of the aliphatic "forest" between 3.5 and 3.8 ppm.

Option 1: Chloroform-d ( ) – The Gold Standard
  • Performance: Excellent.

  • Mechanism:

    
     is non-polar. It minimizes solute-solvent dipole interactions, allowing the intrinsic electronic environment of the molecule to dictate shifts.
    
  • Water Interference: The residual

    
     peak appears at ~1.56 ppm , far removed from the diagnostic region.
    
  • Verdict: Preferred. The splitting patterns of the oxazolidinone ring (AA'BB' system) are typically sharper.

Option 2: DMSO- – The "Trap"
  • Performance: Poor for this specific molecule.

  • Mechanism: High polarity and viscosity can broaden signals slightly.

  • Water Interference (Critical Failure Point): Residual

    
     in DMSO appears at 3.33 ppm . This is dangerously close to the N-methylene signals (~3.5 ppm). Any "shouldering" from the water peak can obscure integration of the linker protons, making quantitative purity analysis impossible.
    
  • Verdict: Avoid unless the compound is insoluble in

    
     (unlikely for this structure).
    
Option 3: Benzene- – The Resolver
  • Performance: High (Specialist Use).

  • Mechanism: The Anisotropy Effect .[2] Benzene rings align with the solute, shielding/deshielding protons differently based on geometry. This often "stretches" overlapping multiplets, separating the Ring-CH₂ from the Linker-CH₂.

  • Verdict: Use only if

    
     results in an unresolvable multiplet blob.
    

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for analyzing this compound, highlighting the "Water Trap" in DMSO.

NMR_WorkflowStartSample: 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-oneSolvent_ChoiceSelect SolventStart->Solvent_ChoiceCDCl3CDCl3 (Standard)Solvent_Choice->CDCl3Routine QCDMSODMSO-d6 (Polar)Solvent_Choice->DMSOSolubility Issues OnlyBenzeneC6D6 (Anisotropic)Solvent_Choice->BenzeneComplex OverlapResult_CDCl3Result: Good ResolutionWater @ 1.56 ppm (No Interference)CDCl3->Result_CDCl3Result_DMSOResult: High RiskWater @ 3.33 ppm (Overlaps N-CH2)DMSO->Result_DMSOResult_BenzeneResult: Maximum SeparationShifts multiplets due to ring currentBenzene->Result_BenzeneAnalysisIntegration & Purity CheckResult_CDCl3->AnalysisResult_DMSO->AnalysisDifficultResult_Benzene->Analysis

Caption: Solvent selection workflow highlighting the risk of water interference in DMSO-d6 protocols.

Experimental Protocol: Self-Validating Purity Check

To ensure scientific integrity, follow this protocol. It includes a "Self-Validation" step to distinguish the product from common impurities (like the hydrolyzed amino-alcohol).

Step 1: Sample Preparation
  • Mass: Weigh 10-15 mg of the compound. (High concentration is needed to see minor impurities, but avoid >20mg to prevent viscosity broadening).

  • Solvent: Add 0.6 mL of

    
     (99.8% D).
    
  • Filtration: If any cloudiness exists (salt residues), filter through a cotton plug into the NMR tube. Note: Salts will not appear in 1H NMR but degrade shimming.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (D1): 5 seconds .

    • Reasoning: The protons on the rigid oxazolidinone ring may have different T1 relaxation times than the flexible linker tail. A short D1 (<1s) will distort integration ratios.

  • Scans: 16 (minimum) to 64 (for impurity detection).

Step 3: The "Diagnostic Triad" (Validation)

Check these three specific regions to validate identity and purity:

  • The Ring Confirmation (4.3 - 4.5 ppm):

    • Look for the 2H Triplet/Multiplet .

    • Validation: If this integrates to < 2.0 relative to the linker, the ring may be open (hydrolysis).

  • The "Ghost" NH Region (5.0 - 7.0 ppm):

    • Scan the baseline between 5 and 7 ppm.

    • Validation: A broad singlet here indicates Unreacted 2-Oxazolidinone (starting material). The target molecule has no exchangeable protons.

  • The Terminal Chloride (3.6 - 3.8 ppm):

    • This region is crowded.

    • Validation: If you see a sharp triplet shifted significantly upfield (~3.4 ppm), it suggests the chloride has been displaced (e.g., by water/OH to form an alcohol).[1]

Impurity Fingerprinting

Common synthesis routes involve N-alkylation of 2-oxazolidinone with 1-chloro-2-(2-chloroethoxy)ethane.

ImpurityDiagnostic SignalChemical Shift (

)
Cause
2-Oxazolidinone N-H (Broad Singlet)5.5 – 6.5 ppmIncomplete Reaction
Hydrolysis Product N-H / O-H (Broad)VariableRing opening (acid/base)
Elimination Product Vinyl protons (-CH=CH2)5.0 – 6.0 ppmElimination of HCl from linker
DMF (Solvent) Formyl H (Singlet)8.02 ppmInefficient drying

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for additivity rules of aliphatic chains).

  • Key, J. A., & Cairo, C. W. (2016).[1] "Preparation of Oxazolidinone-Linked Triazoles." Current Protocols in Chemical Biology, 8(1), 1-16.[1] (Reference for oxazolidinone ring shifts).

FTIR characteristic peaks of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one (CAS: 1342993-94-5) is a specialized heterocyclic intermediate often employed in the synthesis of pharmaceutical agents requiring a flexible, hydrophilic linker terminated by an electrophilic chloride. Its structure combines a rigid oxazolidinone core (common in antibiotics like Linezolid or anticoagulants like Rivaroxaban) with a chloro-ethoxy-ethyl side chain .

For drug development professionals, distinguishing this specific intermediate from its precursors (e.g., 2-oxazolidinone) or hydrolyzed impurities (e.g., the corresponding alcohol) is critical. This guide provides a rigorous FTIR breakdown, comparing the target molecule against three key structural alternatives to establish a self-validating identification protocol.

Molecular Deconstruction & Characteristic Peaks

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its three vibrationally distinct domains.

The Target Molecule: 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one[1][2]
Functional DomainKey Vibration ModeWavenumber (cm⁻¹)Diagnostic Value
Oxazolidinone Ring C=O Stretch (Carbonyl)1735 – 1760 Primary Identifier. Strong, sharp peak characteristic of cyclic carbamates.
Ring Breathing / C-N1400 – 1480Confirms the heterocyclic core.
Ether Linker C-O-C Stretch (Aliphatic)1100 – 1150 Differentiator. Distinguishes this molecule from simple alkyl-oxazolidinones.
Terminal Halide C-Cl Stretch 650 – 750 Functional Tip. Indicates the presence of the reactive chloride leaving group.
N-Substitution Absence of N-H (3200 – 3400)Negative Control. The absence of this peak confirms complete N-alkylation.

Expert Insight: The carbonyl band in oxazolidinones is highly sensitive to ring strain and substitution. While acyclic carbamates appear lower (~1700 cm⁻¹), the 5-membered ring forces this band up to ~1750 cm⁻¹.

Comparative Analysis: Target vs. Alternatives

In a process chemistry setting, you are rarely analyzing the target in isolation. You are comparing it against starting materials, side-products, or analogs. Below is a comparative matrix against three common "Alternatives."

Alternative A: 2-Oxazolidinone (The Parent/Precursor)
  • Context: The un-alkylated starting material.

  • Spectral Distinction:

    • Target: No peak > 3000 cm⁻¹ (except C-H).

    • Alternative A: Strong, broad N-H stretching band at 3200–3400 cm⁻¹ .

    • Mechanism: The disappearance of the N-H band is the primary metric for monitoring reaction completion (N-alkylation).

Alternative B: 3-(2-Chloroethyl)-1,3-oxazolidin-2-one (The Short-Chain Analog)
  • Context: An analog lacking the ether oxygen spacer.

  • Spectral Distinction:

    • Target: Strong C-O-C ether band at 1100–1150 cm⁻¹ .

    • Alternative B: Lacks the intense ether band; shows only C-C and C-N skeletal vibrations in the fingerprint region.

    • Mechanism: The ether oxygen adds polarity and a specific dipole change, resulting in a strong absorption that "short-chain" alkyl analogs lack.

Alternative C: 3-[2-(2-Hydroxyethoxy)ethyl]-1,3-oxazolidin-2-one (The Hydrolyzed Impurity)
  • Context: The result of chloride hydrolysis (a critical stability failure mode).

  • Spectral Distinction:

    • Target: Distinct C-Cl stretch (600–800 cm⁻¹) and clean baseline > 3000 cm⁻¹.

    • Alternative C: Appearance of a broad O-H stretch at 3300–3500 cm⁻¹ .

    • Mechanism: As the C-Cl bond hydrolyzes to C-OH, the fingerprint region loses the C-Cl features and gains the massive hydrogen-bonding O-H signal.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

This protocol uses Attenuated Total Reflectance (ATR) for rapid screening without KBr pellet preparation, suitable for the likely liquid/low-melting solid state of this ether-derivative.

Step 1: Instrument Setup
  • Crystal: Diamond or ZnSe (Diamond preferred for durability against chlorinated compounds).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (High Quality).

  • Range: 4000 – 600 cm⁻¹.

Step 2: Background & Cleaning
  • Clean crystal with isopropanol. Ensure no residue remains (check for 3300 cm⁻¹ OH bands).

  • Collect background spectrum (air).

Step 3: Sample Acquisition
  • Apply ~10 mg (or 1 drop) of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one to the crystal center.

  • Apply pressure (if solid) to ensure contact.

  • Real-time Check: Observe the 1750 cm⁻¹ region. If absorbance is < 0.1, increase sample contact.

Step 4: Data Validation (The Logic Gate)
  • Gate 1 (Identity): Is there a sharp peak at ~1740-1760 cm⁻¹? (Yes = Oxazolidinone).[1][2][3][4][5][6]

  • Gate 2 (Purity): Is there a broad hump at 3300 cm⁻¹? (Yes = Wet/Hydrolyzed/Unreacted NH -> REJECT ).

  • Gate 3 (Structure): Is there a strong multiplet at 1100-1150 cm⁻¹? (Yes = Ether Chain Present).

Visualization: Spectral Logic Pathway

The following diagram illustrates the decision logic for identifying the target molecule versus its common impurities using FTIR data.

FTIR_Logic_Flow Start Unknown Sample Spectrum Check_CO Check 1735-1760 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_OH_NH Check 3200-3500 cm⁻¹ (High Frequency) Check_CO->Check_OH_NH Present Result_NonOx NOT OXAZOLIDINONE Check_CO->Result_NonOx Absent Check_Ether Check 1100-1150 cm⁻¹ (Fingerprint) Check_OH_NH->Check_Ether Clean Baseline Result_Parent IMPURITY: Unreacted 2-Oxazolidinone (NH Present) Check_OH_NH->Result_Parent Sharp NH Band Result_Hydrolysis IMPURITY: Hydrolyzed Alcohol (OH Present) Check_OH_NH->Result_Hydrolysis Broad OH Band Check_CCl Check 600-750 cm⁻¹ (Low Frequency) Check_Ether->Check_CCl Strong Band Result_ShortChain WRONG ANALOG: Short Chain / No Ether (Missing C-O-C) Check_Ether->Result_ShortChain Weak/Absent Result_Target CONFIRMED TARGET: 3-[2-(2-Chloroethoxy)ethyl]- 1,3-oxazolidin-2-one Check_CCl->Result_Target Present Check_CCl->Result_Hydrolysis Absent

Caption: Logical decision tree for validating 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one via FTIR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73949, 2-Oxazolidinone. Retrieved February 15, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. 2-Oxazolidinone, N-substituted derivatives - Infrared Spectra. NIST Chemistry WebBook, SRD 69.[6][7] Retrieved February 15, 2026, from [Link]

  • ChemSrc. CAS 1342993-94-5: 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one.[8] Retrieved February 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of N-Benzoyl-N-methyl-2-aminopyridine (CAS 10526-06-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. N-benzoyl-N-methyl-2-aminopyridine (CAS 10526-06-4) serves as a key building block in various developmental pipelines. Its synthesis, typically proceeding via the benzoylation of 2-(methylamino)pyridine, often yields a crude product contaminated with starting materials and structurally similar byproducts. The effective removal of these impurities is a critical, yet often challenging, purification step.

This guide provides an in-depth comparison of two powerful chromatographic techniques for this specific separation: traditional Normal-Phase Flash Chromatography and the more modern Supercritical Fluid Chromatography (SFC). We will move beyond simple protocols to explore the underlying scientific rationale for each methodological choice, offering a robust framework for developing a self-validating and efficient purification strategy.

The Separation Challenge: Polarity and Basicity

The primary difficulty in purifying N-benzoyl-N-methyl-2-aminopyridine stems from the physicochemical properties of the molecules involved. The target compound and its likely impurities, such as unreacted 2-(methylamino)pyridine, are polar molecules.[1][2] Furthermore, the pyridine nitrogen imparts a basic character (pKa typically between 5 and 6), which can lead to undesirable interactions with the stationary phase.[3][4] Specifically, the basic nitrogen can interact strongly with acidic residual silanol groups on the surface of standard silica gel, often resulting in significant peak tailing and poor resolution.[3] An effective separation strategy must, therefore, offer sufficient selectivity to differentiate between these closely related polar compounds while mitigating the effects of strong secondary interactions.

Comparison of Chromatographic Methodologies

We will evaluate two distinct approaches that leverage different physicochemical principles to achieve high-purity separation.

Normal-Phase Flash Chromatography: The Established Workhorse

Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is a cornerstone of organic synthesis for the purification of polar analytes.[5][6] Retention is governed by the interaction of polar functional groups on the analyte with the polar surface of the stationary phase, making it an intuitive choice for this separation.[6][7]

Objective: To achieve >98% purity of N-benzoyl-N-methyl-2-aminopyridine by mitigating peak tailing and resolving key impurities.

Materials:

  • Stationary Phase: High-purity silica gel, 40-63 µm.

  • Mobile Phase A: Heptane

  • Mobile Phase B: Ethyl Acetate

  • Mobile Phase Additive: 0.1% Triethylamine (TEA)

  • Sample: Crude reaction mixture dissolved in a minimal volume of dichloromethane.

Instrumentation:

  • Automated flash chromatography system with a UV-Vis detector and fraction collector.

  • Glass column packed with silica gel.

Methodology:

  • Column Preparation: The column is slurry-packed with silica gel in heptane and then equilibrated with the initial mobile phase conditions (95% Heptane / 5% Ethyl Acetate with 0.1% TEA) for at least 3 column volumes (CV).

  • Sample Loading: The crude sample, pre-adsorbed onto a small amount of silica gel ("dry loading"), is loaded onto the top of the column bed.

  • Elution Gradient:

    • Isocratic Hold (2 CV): 5% Ethyl Acetate in Heptane (+0.1% TEA).

    • Linear Gradient (10 CV): Linearly increase from 5% to 40% Ethyl Acetate in Heptane (+0.1% TEA).

    • Isocratic Hold (3 CV): 40% Ethyl Acetate in Heptane (+0.1% TEA).

    • Column Wash (2 CV): 100% Ethyl Acetate (+0.1% TEA).

  • Detection & Fractionation: Monitor elution at 254 nm and 280 nm. Collect fractions based on UV absorbance peaks.

  • Post-Run Analysis: Analyze key fractions by analytical HPLC or TLC to confirm purity before pooling.

  • Stationary Phase: Silica gel is chosen for its strong affinity for polar compounds, providing the primary mechanism for separation.[1]

  • Mobile Phase: A heptane/ethyl acetate system provides a wide polarity range, enabling the elution of both the less polar byproducts and the more polar target molecule.

  • Triethylamine (TEA) Additive: This is the critical component for a self-validating protocol. The basic TEA acts as a competitive inhibitor, binding to the acidic silanol sites on the silica surface.[3] This effectively masks these sites from the basic pyridine nitrogen of the analyte, dramatically reducing peak tailing and improving resolution between closely eluting species.

  • Dry Loading: By pre-adsorbing the sample onto silica, we ensure that the separation begins at the very top of the column in a narrow band, which is essential for achieving sharp peaks and maximizing resolution.

Supercritical Fluid Chromatography (SFC): The High-Efficiency, Green Alternative

SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[8] The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and higher efficiency compared to liquid chromatography.[9][10] This technique has become a powerful tool in the pharmaceutical industry for both analytical and preparative-scale purifications, prized for its speed and reduced environmental impact.[11]

Objective: To achieve >99% purity of N-benzoyl-N-methyl-2-aminopyridine with a significant reduction in run time and solvent waste.

Materials:

  • Stationary Phase: A polar, bonded silica phase column (e.g., Diol or Amino phase), 5 µm particle size.

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol

  • Sample: Crude reaction mixture dissolved in Methanol (or 1:1 DCM/Methanol for solubility).[10]

Instrumentation:

  • Preparative SFC system with a back-pressure regulator, co-solvent pump, UV-Vis or Mass Spectrometric (MS) detector, and fraction collector.

Methodology:

  • System Equilibration: The column is equilibrated with the initial mobile phase (5% Methanol in CO₂) at a constant back pressure (e.g., 120 bar) and temperature (e.g., 40°C) until a stable baseline is achieved.

  • Sample Injection: The dissolved sample is injected into the mobile phase stream.

  • Elution Gradient:

    • Isocratic Hold (0.5 min): 5% Methanol.

    • Linear Gradient (4.0 min): Linearly increase from 5% to 35% Methanol.

    • Isocratic Hold (1.0 min): 35% Methanol.

  • Detection & Fractionation: Monitor elution via UV or MS. Fractions are collected as the target peak elutes. The CO₂ vaporizes upon depressurization, leaving the purified compound in a small volume of methanol.

  • Post-Run Analysis: Purity of the collected fraction is confirmed by analytical SFC or HPLC.

  • Supercritical CO₂: This serves as the non-polar primary mobile phase. Its properties enable high-speed separations not possible with liquid phases.

  • Methanol Co-solvent: The polarity of the mobile phase is tuned by adding a polar organic solvent like methanol. Increasing the percentage of methanol increases the solvent strength, eluting more polar compounds faster.

  • Polar Bonded Stationary Phase: Columns like Diol or Amino provide a polar surface for interaction but are generally less acidic than bare silica, offering better peak shapes for basic compounds without requiring a mobile phase additive. This provides an orthogonal selectivity compared to silica.

Quantitative Performance Comparison

Performance MetricNormal-Phase Flash ChromatographySupercritical Fluid Chromatography (SFC)
Typical Purity Achieved >98%>99%
Resolution GoodExcellent
Typical Run Time 20-40 minutes5-8 minutes
Throughput Low to MediumHigh
Solvent Consumption High (Organic Solvents)Very Low (Mainly recycled CO₂)
Post-Purification Workup High (Evaporation of large solvent volumes)Low (Evaporation of small methanol volume)
Environmental Impact HighLow ("Green" Chemistry)
Initial Instrument Cost Low to ModerateHigh

Visualizing the Purification Workflows

The following diagrams illustrate the logical flow of each purification strategy.

purification_workflow cluster_flash Normal-Phase Flash Chromatography cluster_sfc Supercritical Fluid Chromatography (SFC) start Crude Reaction Mixture (CAS 10526-06-4 + Byproducts) f_prep Dry Load onto Silica start->f_prep sfc_prep Dissolve in Methanol start->sfc_prep f_run Run Gradient (Heptane/EtOAc + 0.1% TEA) f_prep->f_run f_collect Collect Fractions via UV f_run->f_collect f_evap Pool & Evaporate (Large Volume) f_collect->f_evap end_node Pure Product (>98-99%) f_evap->end_node >98% Purity sfc_run Run Gradient (CO2/Methanol) sfc_prep->sfc_run sfc_collect Collect Fractions via UV/MS sfc_run->sfc_collect sfc_evap Evaporate (Small Volume) sfc_collect->sfc_evap sfc_evap->end_node >99% Purity

Caption: A comparative workflow diagram of Flash Chromatography versus SFC for purification.

logical_relationship cluster_problem Purification Problem cluster_solutions Chromatographic Solutions cluster_outcomes Key Outcomes problem CAS 10526-06-4 Polar Nature Basic Pyridine Moiety Similar Byproducts flash Normal-Phase Flash Silica Gel (Polar) Heptane/EtOAc (Non-polar) TEA Additive (Base) problem:f1->flash:f2 Mitigates Tailing problem:f0->flash:f0 Separates by Polarity sfc SFC Polar Column (e.g., Diol) CO2/Methanol (Variable Polarity) High Speed/Efficiency problem:f0->sfc:f0 Separates by Polarity outcome_flash Flash Outcome Good Purity High Solvent Waste Slower flash->outcome_flash outcome_sfc SFC Outcome Excellent Purity 'Green' Very Fast sfc->outcome_sfc

Caption: Logical relationships between the separation problem, solutions, and outcomes.

Authoritative Recommendations

The choice between Normal-Phase Flash Chromatography and SFC is ultimately dictated by the specific goals and resources of the laboratory.

  • For discovery chemistry, academic research, or labs with budget constraints, optimized Normal-Phase Flash Chromatography is a highly effective and reliable method. The key to success is the inclusion of a basic additive like triethylamine to ensure symmetrical peaks and achieve good resolution. It is a robust, well-understood technique that delivers material of sufficient purity for subsequent synthetic steps or initial biological screening.

  • For process development, high-throughput purification, and organizations with a focus on green chemistry, SFC is unequivocally the superior technology.[9] The dramatic increase in speed and throughput, coupled with a drastic reduction in solvent waste, provides significant long-term operational and economic advantages.[10] The high resolution often leads to a purer final product with less compound loss, making it ideal for purifying valuable intermediates on a larger scale.

By understanding the scientific principles behind each technique, researchers can confidently select and optimize the appropriate chromatographic method to obtain N-benzoyl-N-methyl-2-aminopyridine at the desired purity, scale, and efficiency.

References

  • Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]

  • Why is normal phase chromatography good for use on polar analytes? ResearchGate. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Normal Phase HPLC Columns. Phenomenex. [Link]

  • Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control. LCGC International. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters Corporation. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.